molecular formula C13H13NO2S B442576 Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 350988-88-4

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B442576
CAS No.: 350988-88-4
M. Wt: 247.31g/mol
InChI Key: AIHYNLWSPTZXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-10(9-6-4-3-5-7-9)11(12(14)17-8)13(15)16-2/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHYNLWSPTZXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352705
Record name methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350988-88-4
Record name methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. The synthesis is achieved through the well-established Gewald aminothiophene synthesis, a versatile one-pot, three-component reaction. This document outlines the reaction mechanism, a detailed experimental protocol, and the physicochemical and spectroscopic properties of the target compound and its close structural analog.

Introduction

Substituted 2-aminothiophenes are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their utility as versatile intermediates in organic synthesis further underscores their importance in medicinal chemistry and drug discovery. The Gewald reaction, a multicomponent condensation, provides an efficient and direct route to these valuable scaffolds from readily available starting materials.[1][2][3]

This guide focuses on the synthesis of this compound. The procedure involves the reaction of phenylacetone, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.

Reaction Pathway and Mechanism

The synthesis of this compound proceeds via the Gewald reaction. The mechanism involves three key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (phenylacetone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated cyanoester intermediate.[1]

  • Michael Addition of Sulfur: Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The exact mechanism of this step is not fully elucidated but is a crucial part of the thiophene ring formation.

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[1]

Gewald_Synthesis phenylacetone Phenylacetone knoevenagel_adduct Knoevenagel Adduct phenylacetone->knoevenagel_adduct methyl_cyanoacetate Methyl Cyanoacetate methyl_cyanoacetate->knoevenagel_adduct sulfur Sulfur (S8) sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct base Base (e.g., Morpholine) base->knoevenagel_adduct knoevenagel_adduct->sulfur_adduct cyclized_intermediate Cyclized Intermediate sulfur_adduct->cyclized_intermediate product This compound cyclized_intermediate->product Tautomerization

Caption: Reaction pathway for the Gewald synthesis of the target compound.

Experimental Protocol

This protocol is adapted from general procedures for the Gewald synthesis of 2-aminothiophenes.[4]

Materials:

  • Phenylacetone (0.1 mol, 13.42 g)

  • Methyl cyanoacetate (0.1 mol, 9.91 g)

  • Elemental sulfur (0.1 mol, 3.21 g)

  • Morpholine (0.2 mol, 17.42 g, 17.4 mL)

  • Methanol (150 mL)

  • Ethanol (for washing and recrystallization)

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Buchner funnel and filter flask

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, combine phenylacetone (0.1 mol), methyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), and methanol (100 mL).

  • Addition of Base: Begin stirring the mixture at room temperature. Slowly add morpholine (0.2 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition of morpholine is complete, heat the reaction mixture to 45-50 °C and maintain this temperature with stirring for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If precipitation is slow, the flask can be cooled in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Data Presentation

PropertyValue (Target Molecule)Value (Analogue: Methyl 2-amino-4-phenylthiophene-3-carboxylate)Reference(s)
Molecular Formula C13H13NO2SC12H11NO2S[5]
Molecular Weight 247.31 g/mol 233.29 g/mol [5][6]
Monoisotopic Mass 247.0667 Da233.05104977 Da[5][6]
Appearance -Yellow crystals[4]
Melting Point -145-147 °C[4]
Yield ---
IR (KBr, νmax, cm-1) -3460, 3321 (NH), 2947 (CH), 1666 (C=O), 1593, 1496, 1438 (C=C)[4][7]
1H NMR (DMSO-d6, δ) -3.45 (s, 3H, OMe), 6.16 (s, 1H, thiophene-H), 7.25 (m, 5H, Ar-H), 7.38 (s, 2H, NH2)[4]
13C NMR ---
Mass Spectrum (m/z) Predicted [M+H]+: 248.07398Molecular Ion: 233[5][8]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the selection of starting materials to the final characterization of the synthesized product.

Synthesis_Workflow start Starting Materials (Phenylacetone, Methyl Cyanoacetate, Sulfur) reaction Gewald Reaction (Base-catalyzed condensation) start->reaction workup Work-up and Isolation (Cooling, Filtration, Washing) reaction->workup purification Purification (Recrystallization) workup->purification product Pure Product (this compound) purification->product characterization Characterization (MP, IR, NMR, MS) product->characterization

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound using the Gewald reaction. The provided experimental protocol, based on established methods for similar compounds, offers a clear and reproducible procedure for researchers in the field. While specific analytical data for the target molecule is sparse in the public domain, the data for a close structural analog serves as a valuable reference for characterization. The inherent versatility of the Gewald synthesis allows for the generation of a diverse library of substituted 2-aminothiophenes, which are crucial for the development of novel therapeutic agents.

References

Unveiling the Biological Potential of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate belongs to the versatile class of 2-aminothiophene derivatives, a scaffold of significant interest in medicinal chemistry. This technical guide consolidates the current understanding of the biological activities associated with this compound and its close structural analogs. While specific data for this exact molecule is limited in publicly available literature, extensive research on related 2-aminothiophene-3-carboxylate derivatives has revealed promising anticancer and antimicrobial properties. This document provides a comprehensive overview of these activities, detailed experimental protocols for their evaluation, and visual representations of key synthetic and signaling pathways to facilitate further research and drug development endeavors.

Introduction

The 2-aminothiophene scaffold is a privileged structure in drug discovery, known to impart a wide range of pharmacological activities. The title compound, this compound, combines the key features of this scaffold with phenyl and methyl substitutions that can modulate its physicochemical and biological properties. This guide focuses on the potential anticancer and antimicrobial activities of this compound, drawing insights from studies on closely related analogs.

Anticancer Activity

Research on derivatives of 2-aminothiophene has consistently demonstrated their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.

Cytotoxicity Data
Cell LineCancer TypeCC50 (µM) after 24h
CCRF-CEMAcute Lymphoblastic Leukemia2.89

Table 1: Cytotoxic activity of a close structural analog (Compound F8) against CCRF-CEM cell line. Data sourced from Swain et al., 2023.[1][2]

Studies on other 2-amino thiophene derivatives have also reported antiproliferative activity against cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines at concentrations ranging from 5 to 50 µM.[3]

Mechanism of Action: Intrinsic Apoptosis Pathway

The anticancer activity of thiophene derivatives is often mediated by the induction of apoptosis. In the case of the analog Compound F8, it was found to inflict cytotoxicity via an intrinsic apoptotic pathway.[1][2] This pathway is initiated by intracellular signals that lead to mitochondrial depolarization and the activation of caspase cascades.

The key steps in the proposed intrinsic apoptotic pathway induced by thiophene derivatives are:

  • Induction of cellular stress by the compound.

  • Generation of Reactive Oxygen Species (ROS).

  • Mitochondrial membrane depolarization.

  • Release of cytochrome c from the mitochondria into the cytoplasm.

  • Activation of Caspase-9.

  • Activation of executioner caspases, such as Caspase-3/7.

  • Execution of apoptosis, leading to cell death.[2]

Intrinsic Apoptosis Pathway Thiophene_Derivative Thiophene Derivative Cellular_Stress Cellular Stress Thiophene_Derivative->Cellular_Stress ROS ROS Generation Cellular_Stress->ROS Mito_Depolarization Mitochondrial Depolarization ROS->Mito_Depolarization Cyto_C Cytochrome c Release Mito_Depolarization->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by thiophene derivatives.

Antimicrobial Activity

Thiophene derivatives are also recognized for their broad-spectrum antimicrobial properties. While specific data for the title compound is lacking, numerous studies have reported the antibacterial and antifungal activity of analogous compounds.

Antimicrobial Susceptibility

The antimicrobial efficacy of thiophene derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Note: No specific MIC values for this compound were found in the reviewed literature. The table below is a placeholder to illustrate how such data would be presented.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213-
Escherichia coliATCC 25922-
Candida albicansATCC 90028-

Table 2: Illustrative table for summarizing antimicrobial activity data.

Experimental Protocols

Synthesis: Gewald Reaction

The synthesis of 2-aminothiophenes, including the title compound, is commonly achieved through the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[4][5][6][7]

Gewald Reaction Workflow cluster_reactants Reactants Ketone Ketone/ Aldehyde Condensation Knoevenagel Condensation Ketone->Condensation Cyanoester α-Cyanoester Cyanoester->Condensation Sulfur Elemental Sulfur Cyclization Thiolation & Cyclization Sulfur->Cyclization Base Base (e.g., Morpholine) Base->Condensation Condensation->Cyclization Intermediate Product Methyl 2-amino-5-methyl- 4-phenylthiophene-3-carboxylate Cyclization->Product

Figure 2: General workflow for the Gewald synthesis of 2-aminothiophenes.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate ketone (1-phenylpropan-2-one) and methyl cyanoacetate in a suitable solvent such as ethanol or dimethylformamide.

  • Addition of Sulfur and Base: To this solution, add elemental sulfur and a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically poured into ice-water to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT Assay Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Thiophene Derivative Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Broth Microdilution Workflow Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Compound in Broth Serial_Dilution->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Determine_MIC

References

An In-depth Technical Guide on the Characterization of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] This document details the synthetic methodology, physicochemical properties, and spectroscopic characterization of the title compound and its close analogs.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₃H₁₃NO₂S Molecular Weight: 247.31 g/mol CAS Number: 734155-78-1

Predicted Physicochemical Properties

While experimental data for the target molecule is limited, computational predictions provide valuable insights into its properties.

PropertyPredicted ValueReference
XLogP33.7PubChem CID: 734155
Hydrogen Bond Donor Count1PubChem CID: 734155
Hydrogen Bond Acceptor Count3PubChem CID: 734155
Rotatable Bond Count3PubChem CID: 734155
Exact Mass247.06670 g/mol PubChem CID: 734155
Monoisotopic Mass247.06670 g/mol PubChem CID: 734155
Topological Polar Surface Area80.6 ŲPubChem CID: 734155
Heavy Atom Count17PubChem CID: 734155

Synthesis

The primary and most efficient method for the synthesis of this compound is the Gewald three-component reaction .[3][4][5] This one-pot synthesis involves the condensation of a ketone (propiophenone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Gewald Reaction Mechanism

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the α-cyanoester to form a stable intermediate.[3][4][5] This is followed by the addition of elemental sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.

Gewald_Reaction cluster_reactants Reactants ketone Propiophenone knoevenagel Knoevenagel Condensation ketone->knoevenagel cyanoacetate Methyl Cyanoacetate cyanoacetate->knoevenagel sulfur Sulfur (S₈) sulfur_addition Sulfur Addition sulfur->sulfur_addition base Base (e.g., Morpholine) base->knoevenagel intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Cyclization & Tautomerization intermediate2->cyclization product Methyl 2-amino-5-methyl- 4-phenylthiophene-3-carboxylate cyclization->product

Gewald reaction workflow for the synthesis of the target compound.
Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 2-aminothiophene-3-carboxylates via the Gewald reaction, adapted from established procedures.

Materials:

  • Propiophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol or Methanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of propiophenone, methyl cyanoacetate, and elemental sulfur in ethanol.

  • To this stirred mixture, add a catalytic amount of morpholine dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 40-50 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Spectroscopic Characterization

Due to the limited availability of specific experimental data for this compound, the following characterization data is based on closely related analogs, primarily Methyl 2-amino-4-phenylthiophene-3-carboxylate . It is expected that the spectral data for the target compound will be very similar, with the key difference being the presence of signals corresponding to the C5-methyl group.

Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)Intensity
N-H (Amino) stretch3460, 3321Strong, sharp
C-H (Aromatic) stretch~3100Medium
C-H (Aliphatic) stretch~2950Medium
C=O (Ester) stretch~1666Strong, sharp
C=C (Aromatic) stretch1593, 1496, 1438Medium to strong
C-O (Ester) stretch~1224Strong

Data is for Methyl 2-amino-4-phenylthiophene-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4-7.2Multiplet5HPhenyl protons (C₆H₅)
~6.8Singlet (broad)2HAmino protons (NH₂)
~3.7Singlet3HMethyl ester protons (OCH₃)
~2.4Singlet3HC5-Methyl protons (CH₃)

Data is extrapolated from known spectra of similar 2-aminothiophenes.

¹³C NMR (Carbon NMR)

Chemical Shift (δ, ppm)Assignment
~168C=O (Ester)
~160C2-NH₂
~145C4-Phenyl
~138Quaternary Phenyl Carbon
~129-126Phenyl CH
~125C5-CH₃
~110C3-COOCH₃
~51OCH₃
~14C5-CH₃

Data is extrapolated from known spectra of similar 2-aminothiophenes.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

m/zInterpretation
247[M]⁺ (Molecular Ion)
216[M - OCH₃]⁺
188[M - COOCH₃]⁺
174[M - C₆H₅]⁺

Predicted fragmentation pattern.

Biological Activity and Potential Applications

2-Aminothiophene derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2] These include:

  • Anticancer Activity: Many substituted 2-aminothiophenes have demonstrated potent antiproliferative effects against various cancer cell lines.

  • Antimicrobial Activity: This class of compounds has shown efficacy against a range of bacterial and fungal strains.

  • Anti-inflammatory Activity: Certain derivatives act as anti-inflammatory agents.

  • Enzyme Inhibition: They have been identified as inhibitors of various enzymes, including kinases.

  • Receptor Modulation: Some 2-aminothiophenes act as allosteric modulators of receptors like the A1-adenosine receptor.

While specific biological data for this compound is not extensively reported, its structural features suggest it is a promising candidate for further investigation in drug discovery programs. The presence of the phenyl and methyl substituents on the thiophene core can significantly influence its biological activity and pharmacokinetic properties.

Biological_Activities target Methyl 2-amino-5-methyl- 4-phenylthiophene-3-carboxylate anticancer Anticancer target->anticancer antimicrobial Antimicrobial target->antimicrobial anti_inflammatory Anti-inflammatory target->anti_inflammatory enzyme_inhibition Enzyme Inhibition (e.g., Kinases) target->enzyme_inhibition receptor_modulation Receptor Modulation (e.g., A1-Adenosine) target->receptor_modulation

Potential biological activities of the target compound.

Conclusion

This compound is a readily accessible polysubstituted 2-aminothiophene with significant potential for applications in drug discovery and materials science. Its synthesis via the Gewald reaction is efficient and versatile. The spectroscopic data of its close analogs provide a solid foundation for its characterization. Further investigation into the specific biological activities of this compound is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers and scientists working with this promising heterocyclic scaffold.

References

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate derivatives and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound derivatives, a class of compounds recognized for its significant therapeutic potential. The 2-aminothiophene scaffold is a versatile building block in medicinal chemistry, known for yielding derivatives with a wide array of biological activities, including antimicrobial and antiproliferative properties[1]. This document details their synthesis, explores their diverse biological activities with quantitative data, outlines key experimental protocols, and visualizes important pathways and relationships.

Synthesis of 2-Aminothiophene Derivatives

The most common and efficient method for synthesizing 2-aminothiophene derivatives is the Gewald reaction . This one-pot, multicomponent condensation reaction involves the reaction of a ketone or aldehyde with an active methylene nitrile (such as methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine[1][2].

G cluster_workflow Gewald Synthesis Workflow start Start Materials: - Ketone - Methyl Cyanoacetate - Elemental Sulfur reaction Reaction Mixture in Solvent (e.g., Methanol) Stir at 35-45 °C start->reaction catalyst Base Catalyst (e.g., Morpholine) catalyst->reaction cool Cool to Room Temperature reaction->cool precipitate Precipitate Forms cool->precipitate filter Filter and Wash (e.g., with Ethanol) precipitate->filter product Crude Product: Methyl 2-amino-thiophene-3-carboxylate Derivative filter->product recrystallize Recrystallize from Ethanol product->recrystallize final_product Pure Crystalline Product recrystallize->final_product

Caption: Workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 2-amino-4-phenylthiophene-3-carboxylate core have demonstrated significant potential in several therapeutic areas, most notably as antimicrobial and antitumor agents.

Antimicrobial Activity

Various derivatives have been synthesized and tested for their efficacy against pathogenic bacteria and fungi. Studies have shown that modifications to the substituents, particularly at the C-2 and C-5 positions of the thiophene ring, significantly influence their antimicrobial spectrum and potency[3][4]. For instance, the introduction of pyridine side chains has been shown to produce compounds with excellent antimicrobial activity, comparable to standard drugs like ampicillin and gentamicin[3][4][5].

Compound/DerivativeTest OrganismActivity/MICReference
Pyridine side-chain derivative 7bS. aureus, B. subtilis, E. coli, P. aeruginosaActivity comparable to Ampicillin & Gentamicin[3][4]
Pyridine side-chain derivative 8S. aureus, B. subtilis, E. coli, P. aeruginosaActivity comparable to Ampicillin & Gentamicin[3][4]
Compound 3Aspergillus fumigatesPotent activity[3][4]
Compound 7aSyncephalastrum racemosumGood activity[3][4]
Antitumor and Antiproliferative Activity

This class of compounds has shown promising results as inhibitors of cancer cell proliferation. Their mechanisms often involve targeting key cellular pathways, such as protein kinases.

Atypical Protein Kinase C (aPKC) Inhibition: A key finding is the identification of 2-amino-3-carboxy-4-phenylthiophenes as novel inhibitors of atypical protein kinase C (aPKC) isoforms.[6][7] These kinases are crucial in signaling pathways that control cell growth, inflammation, and vascular permeability induced by factors like TNF and VEGF.[6][7] The most effective inhibitors demonstrated EC50 values in the low nanomolar range in cellular assays.[6][7]

G cluster_pathway aPKC Inhibition Pathway tnf TNF / VEGF receptor Receptor Activation tnf->receptor apkc aPKC receptor->apkc nfkb NF-κB Driven Gene Transcription apkc->nfkb permeability Increased Vascular Endothelial Permeability apkc->permeability inflammation Inflammation nfkb->inflammation edema Macular Edema permeability->edema inhibitor Thiophene Derivative inhibitor->apkc Inhibition

Caption: Inhibition of the aPKC signaling pathway by thiophene derivatives.

Antiproliferative Efficacy: Thiophene derivatives have been evaluated against various cancer cell lines, showing a range of potencies. Thieno[2,3-d]pyrimidine derivatives, synthesized from 2-aminothiophene precursors, have shown particularly high efficacy.

Compound/DerivativeCell LineIC50 ValueReference
Thiophene analogue of 5-chloro-5,8-dideazafolic acid (Compound 6)CCRF-CEM (Human leukemic lymphoblasts)1.8 ± 0.1 µM[8]
Thiophene analogue of 5-chloro-5,8-dideazafolic acid (Compound 7)CCRF-CEM (Human leukemic lymphoblasts)2.1 ± 0.8 µM[8]
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-7 (Breast cancer)0.013 µM[9]
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MDA-MB-231 (Breast cancer)0.056 µM[9]
MBIC (A related benzimidazole carboxylate)MCF-7 (Breast cancer)0.73 ± 0.0 µM[10]
MBIC (A related benzimidazole carboxylate)MDA-MB-231 (Breast cancer)20.4 ± 0.2 µM[10]
Structure-Activity Relationship (SAR)

Systematic studies have elucidated key structural features that govern the biological activity of these derivatives. For aPKC inhibition, the SAR is particularly well-defined.[6][7]

Caption: Key SAR points for 2-amino-3-carboxy-4-phenylthiophene inhibitors.

Key SAR findings include:

  • C-2 Position : An unsubstituted amino (-NH2) group is considered optimal for activity[7].

  • C-3 Position : Variations in the ester group (R3) are well-tolerated, with ethyl and 2-propyl esters showing significant activity[7].

  • C-4 Phenyl Ring : Substituents on the C-4 aryl moiety (Z) are critical. Electron-donating groups significantly enhance inhibitory activity, while electron-withdrawing groups generally decrease it[7].

Detailed Experimental Protocols

General Synthesis of Methyl 2-Aminothiophene-3-Carboxylate Derivatives (Gewald Reaction)

This protocol is adapted from the method described for the synthesis of various 2-aminothiophene-3-carboxylates[2].

  • Preparation of Reaction Mixture: To a mixture of an appropriate ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), add morpholine (5 mL) slowly over a period of 30 minutes at 35-40 °C with constant stirring.

  • Reaction: Stir the reaction mixture at 45 °C for 3 hours.

  • Isolation: Allow the mixture to cool to room temperature. A precipitate will form.

  • Purification: Filter the precipitate and wash it with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the final crystalline product.

  • Characterization: The structure and purity of the synthesized compounds are confirmed using techniques such as IR spectroscopy, 1H NMR, and elemental analysis[2].

Antiproliferative MTT Assay

This protocol is a standard method for assessing cell viability and is commonly used to determine the IC50 of potential anticancer compounds[9].

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a specified density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with significant and varied biological activities. The straightforward and efficient Gewald synthesis allows for the generation of diverse chemical libraries for screening. Structure-activity relationship studies have provided clear guidance for optimizing these molecules into potent agents, particularly as aPKC inhibitors for treating diseases related to inflammation and vascular permeability, and as antiproliferative agents for cancer therapy. Further development and optimization of this scaffold are warranted to explore its full therapeutic potential.

References

Spectroscopic and Synthetic Insights into Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

While experimental spectra for the title compound are not available in the searched literature, predicted data from publicly available databases offers valuable insights into its expected spectral characteristics.

Mass Spectrometry (Predicted)

The predicted mass spectrometry data for Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (C₁₃H₁₃NO₂S) is summarized in the table below. These values are calculated based on the molecular formula and can aid in the identification of the compound in mass spectrometric analysis.[1]

AdductPredicted m/z
[M+H]⁺248.07398
[M+Na]⁺270.05592
[M-H]⁻246.05942
[M+NH₄]⁺265.10052
[M+K]⁺286.02986
[M]⁺247.06615
[M]⁻247.06725

Spectroscopic Data of Analogous Compounds

To provide a practical reference, this section presents experimental spectroscopic data for structurally similar compounds. These data can be used for comparative purposes and to predict the spectral features of the title compound.

Methyl 2-amino-4-phenylthiophene-3-carboxylate

This analog lacks the 5-methyl group present in the target molecule. The following data was reported for this compound.[2]

Table 1: Spectroscopic Data for Methyl 2-amino-4-phenylthiophene-3-carboxylate [2]

Technique Data
¹H NMR (DMSO-d₆)δ: 3.45 (s, 3H, OMe), 6.16 (s, 1H, H-thiophene), 7.25 (m, 5H, H-ph), 7.38 (s, 2H, NH) ppm. The NH protons disappeared upon D₂O addition.
IR (KBr, νₘₐₓ, cm⁻¹)3460, 3321 (NH), 2947 (CH), 1666 (C=O), 1593, 1496, 1438 (C=C), 1224 (C-O).
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

This compound is the ethyl ester analog of the target molecule. Its spectroscopic data provides the closest available experimental reference.

Table 2: Spectroscopic Data for Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Technique Data
¹H NMR Data not explicitly found in the provided search results.
¹³C NMR Data not explicitly found in the provided search results.
IR Data not explicitly found in the provided search results.
Mass Spec. Data not explicitly found in the provided search results.

Note: While the compound is mentioned in the literature, specific, complete spectral data sets were not located in the initial search results.

Experimental Protocols: The Gewald Synthesis

The most common and versatile method for the synthesis of 2-aminothiophenes of this type is the Gewald reaction . This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

A general procedure for the synthesis of related 2-aminothiophene-3-carboxylates is as follows:[2]

  • A mixture of the appropriate ketone (e.g., phenylacetone for the synthesis of the 4-phenyl-5-methyl scaffold), methyl cyanoacetate, and elemental sulfur is prepared in a suitable solvent, such as methanol or ethanol.

  • A basic catalyst, commonly a secondary amine like morpholine or diethylamine, is added portion-wise to the stirred reaction mixture.

  • The mixture is then heated to a moderate temperature (typically 40-60 °C) and stirred for several hours.

  • Upon cooling, the product often precipitates from the reaction mixture.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization.

Visualizing the Process and Structure

To better understand the relationships and processes involved, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (Ketone, Methyl Cyanoacetate, Sulfur) gewald Gewald Reaction start->gewald product Methyl 2-amino-5-methyl-4- phenylthiophene-3-carboxylate gewald->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structure Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight Confirmation Molecular_Structure_and_IR_Highlights cluster_structure Molecular Structure cluster_ir Key IR Absorptions (Predicted) mol formula C₁₃H₁₃NO₂S nh_stretch ~3400-3300 cm⁻¹ (N-H stretch) ch_stretch ~3000-2850 cm⁻¹ (C-H stretch) co_stretch ~1700 cm⁻¹ (C=O stretch, ester) cc_stretch ~1600-1450 cm⁻¹ (C=C stretch, aromatic/thiophene) co_single_stretch ~1250 cm⁻¹ (C-O stretch, ester)

References

An In-depth Technical Guide on the Crystal Structure of an Analog of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a detailed, publicly accessible single-crystal X-ray diffraction study for Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is not available. To fulfill the structural and data presentation requirements of this guide, we will provide a comprehensive analysis of a closely related analogue, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate , for which complete crystal structure data has been published. This compound shares the core 2-aminothiophene-3-carboxylate scaffold and provides valuable insights into the structural characteristics of this class of molecules.

This technical guide presents a detailed overview of the synthesis and crystal structure of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Synthesis and Crystallization

The synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is achieved through the well-established Gewald reaction.[1][2] This multicomponent reaction involves the condensation of a ketone (acetylacetone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as diethylamine.[1][2]

Experimental Protocol: Synthesis

A mixture of ethyl cyanoacetate (11.3 g, 0.10 mol) and acetylacetone (10.22 g, 0.10 mol) in absolute ethanol (20 ml) is added to a solution of elemental sulfur (3.2 g, 0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol at room temperature.[1][2] The reaction mixture is then refluxed for 3 hours and subsequently cooled.[1][2] The resulting precipitate is filtered, washed with ethanol, and dried. Recrystallization from ethanol yields orange, block-shaped single crystals suitable for X-ray diffraction analysis.[1][2]

Experimental Workflow: Synthesis

Synthesis Workflow reagents Reactants: - Ethyl Cyanoacetate - Acetylacetone - Elemental Sulfur - Diethylamine (catalyst) - Ethanol (solvent) mixing Mixing of Reactants at Room Temperature reagents->mixing reflux Refluxing the Mixture (3 hours) mixing->reflux cooling Cooling to Room Temperature reflux->cooling precipitation Precipitation of Product cooling->precipitation filtration Filtration and Washing (with Ethanol) precipitation->filtration recrystallization Recrystallization (from Ethanol) filtration->recrystallization crystals Orange Block-shaped Crystals recrystallization->crystals

Caption: Synthesis workflow for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.

Crystal Structure Analysis

The crystal structure of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was determined by single-crystal X-ray diffraction. The analysis reveals that the compound crystallizes in the monoclinic system with the space group P21/n.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for the title compound.

ParameterValue
Chemical FormulaC₁₀H₁₃NO₃S
Formula Weight227.28
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.5397 (3)
b (Å)8.4514 (3)
c (Å)16.7058 (6)
β (°)94.465 (1)
Volume (ų)1061.28 (7)
Z4
Density (calculated) (Mg m⁻³)1.423
Absorption Coefficient (μ) (mm⁻¹)0.29
Temperature (K)150 (2)
RadiationMo Kα (λ = 0.71073 Å)

Data sourced from Akkurt et al. (2008).[1]

Data Collection and Refinement

The data collection and structure refinement details are presented in the table below.

ParameterValue
DiffractometerBruker APEXII CCD
Absorption CorrectionMulti-scan
Tmin, Tmax0.920, 0.971
Measured Reflections12338
Independent Reflections3400
Reflections with I > 2σ(I)2944
Rint0.025
R[F² > 2σ(F²)]0.038
wR(F²)0.111
Goodness-of-fit (S)1.05
Data / Parameters3400 / 136
Δρmax, Δρmin (e Å⁻³)0.44, -0.34

Data sourced from Akkurt et al. (2008).[1]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal with dimensions of approximately 0.29 x 0.26 x 0.10 mm is selected and mounted on a goniometer head.[1]

  • Data Collection: The crystal is cooled to 150 K, and X-ray diffraction data are collected using a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation.[1]

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities. A multi-scan absorption correction is applied to the data.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[1]

Experimental Workflow: Crystal Structure Determination

Crystal Structure Determination Workflow crystal_selection Single Crystal Selection (~0.29 x 0.26 x 0.10 mm) mounting Mounting on Goniometer crystal_selection->mounting data_collection X-ray Diffraction Data Collection (Bruker APEXII CCD, 150 K) mounting->data_collection data_processing Data Processing and Absorption Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->structure_refinement final_structure Final Crystal Structure and Data structure_refinement->final_structure

Caption: Workflow for the determination of the crystal structure.

Molecular and Crystal Packing Features

The molecular conformation of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is stabilized by an intramolecular N—H···O hydrogen bond.[1] The crystal packing is further consolidated by intermolecular N—H···O hydrogen bonds, forming a stable three-dimensional network.[1] The thiophene ring is nearly planar.[1]

Biological and Chemical Significance

2-Aminothiophene derivatives are significant intermediates in the synthesis of various agrochemicals, dyes, and pharmacologically active compounds.[1] This class of compounds has been investigated for a range of biological activities, including anticancer properties.[3] The detailed structural information provided by crystallographic studies is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.

References

Physical and chemical properties of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a significant heterocyclic building block in medicinal chemistry and drug discovery, renowned for its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have shown a wide range of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[1][4][5] Furthermore, they have been investigated as allosteric enhancers of the A1-adenosine receptor, highlighting their potential in the development of novel therapeutics.[4] This technical guide provides a comprehensive overview of the known physical and chemical properties, a probable synthetic route, and the potential biological relevance of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, its fundamental properties can be predicted or inferred from closely related analogs. The following tables summarize the available data.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂SPubChem[6]
Molecular Weight 247.31 g/mol PubChem[6]
Monoisotopic Mass 247.0667 DaPubChem[6]
Predicted XlogP 3.7PubChem[6]

Table 2: Comparative Physicochemical Data of Related Thiophene Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl 2-amino-4-phenylthiophene-3-carboxylateC₁₂H₁₁NO₂S233.29145-147[7]
Methyl 2-aminothiophene-3-carboxylateC₆H₇NO₂S157.1976-81[8]
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylateC₁₄H₁₅NO₂S261.34Not Available

Spectral Data

Table 3: Spectral Data for Methyl 2-amino-4-phenylthiophene-3-carboxylate

Spectrum TypeKey Peaks/Shifts
IR (KBr, νmax, cm⁻¹) 3460, 3321 (NH₂), 2947 (C-H), 1666 (C=O), 1593, 1496, 1438 (C=C), 1224 (C-O)[7]
¹H NMR (DMSO-d₆, δ, ppm) 3.45 (s, 3H, OCH₃), 6.16 (s, 1H, thiophene-H), 7.25 (m, 5H, phenyl-H), 7.38 (s, 2H, NH₂)[7]

Synthesis and Reactivity

The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[9][10][11][12] This multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

The following is a generalized experimental protocol for the synthesis of a 2-aminothiophene derivative, which can be adapted for the synthesis of this compound. The specific ketone required would be 1-phenylpropan-2-one.

Materials:

  • Appropriate ketone (e.g., 1-phenylpropan-2-one for the title compound)

  • Methyl cyanoacetate

  • Elemental sulfur

  • Base catalyst (e.g., morpholine or triethylamine)

  • Solvent (e.g., methanol or ethanol)

Procedure:

  • A mixture of the ketone (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) is prepared in a suitable solvent such as methanol.[7]

  • A base, such as morpholine, is added dropwise to the stirred mixture at a controlled temperature, typically between 35-40 °C.[7]

  • The reaction mixture is then stirred at a slightly elevated temperature (e.g., 45 °C) for several hours to ensure the completion of the reaction.[7]

  • Upon cooling to room temperature, the product often precipitates out of the solution.

  • The precipitate is collected by filtration and washed with a cold solvent like ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-aminothiophene derivative.[7]

The reaction progress can be monitored using thin-layer chromatography.[7]

Gewald_Synthesis ketone 1-Phenylpropan-2-one reactants ketone->reactants cyanoacetate Methyl Cyanoacetate cyanoacetate->reactants sulfur Sulfur (S₈) sulfur->reactants reaction_step Gewald Reaction (Base Catalyst, Solvent) reactants->reaction_step product Methyl 2-amino-5-methyl- 4-phenylthiophene-3-carboxylate reaction_step->product

Gewald reaction workflow for the synthesis of the title compound.

Biological Activity and Potential Applications

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry.[3] While specific biological data for this compound is not documented in the provided search results, the broader class of substituted 2-aminothiophenes exhibits a range of activities.

Notably, these compounds have been identified as allosteric enhancers of the A1-adenosine receptor .[4] Allosteric enhancers bind to a site on the receptor distinct from the endogenous ligand binding site, potentiating the receptor's response to its natural ligand (adenosine). This mechanism offers a more subtle and potentially safer way to modulate receptor activity compared to direct agonists.

A1_Adenosine_Receptor_Modulation cluster_receptor A1-Adenosine Receptor cluster_effect Cellular Response orthosteric_site Orthosteric Site response Enhanced Signal Transduction orthosteric_site->response allosteric_site Allosteric Site allosteric_site->orthosteric_site Positive Modulation adenosine Adenosine (Endogenous Ligand) adenosine->orthosteric_site Binds aminothiophene 2-Aminothiophene Derivative aminothiophene->allosteric_site Binds

Mechanism of A1-adenosine receptor allosteric enhancement.

The diverse biological activities reported for this class of compounds also include:

  • Antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi.[4]

  • Anti-inflammatory and antioxidant properties.[4]

  • Potential as anticancer agents .[5]

These findings suggest that this compound warrants further investigation for its pharmacological potential.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant promise in drug discovery and development. While specific experimental data for this particular molecule is sparse, a robust understanding of its physicochemical properties, synthesis, and potential biological activities can be derived from the extensive research on related 2-aminothiophene derivatives. The Gewald reaction provides a reliable and adaptable synthetic route to this and similar compounds. The established role of the 2-aminothiophene scaffold as a pharmacophore, particularly as an allosteric modulator of the A1-adenosine receptor, underscores the potential of this compound as a valuable subject for further research and development.

References

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] First reported by Karl Gewald in 1961, this one-pot synthesis combines a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base to afford a diverse range of thiophene derivatives.[4][5] These thiophene scaffolds are of significant interest in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[4] This technical guide provides an in-depth exploration of the Gewald reaction mechanism, detailed experimental protocols, and a summary of quantitative data to aid researchers in the application and optimization of this versatile reaction.

Core Reaction Mechanism

The mechanism of the Gewald reaction is generally understood to proceed through three key stages, although the exact nature of the sulfur addition step has been a subject of discussion and recent computational studies have provided deeper insights.[1][2][6]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene compound.[1][2] The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon.[6][7] Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[1][2]

  • Sulfur Addition: Elemental sulfur (S₈) is activated by the base and adds to the α-carbon of the Knoevenagel adduct.[5][6] The precise mechanism of this step is complex and is thought to involve the formation of polysulfide intermediates.[5][6] Recent density functional theory (DFT) calculations suggest that the reaction proceeds through the opening of the elemental sulfur ring to form polysulfides, which can then undergo various transformations.[6]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur atom attacks the cyano group.[1][5] This is followed by a tautomerization step to yield the final, stable, and aromatic 2-aminothiophene product.[1][2]

Below is a diagram illustrating the generally accepted mechanism of the Gewald reaction.

Gewald_Mechanism R1_CO_R2 R¹(C=O)R² (Ketone/Aldehyde) Knoevenagel_adduct R¹R²C=C(CN)EWG (Knoevenagel Adduct) R1_CO_R2->Knoevenagel_adduct Knoevenagel Condensation NC_CH2_EWG NC-CH₂-EWG (Active Methylene) NC_CH2_EWG->Knoevenagel_adduct Knoevenagel Condensation Sulfur S₈ (Sulfur) Sulfur_adduct [Intermediate] (Sulfur Adduct) Sulfur->Sulfur_adduct Sulfur Addition Base Base Base->Knoevenagel_adduct Knoevenagel Condensation Knoevenagel_adduct->Sulfur_adduct Sulfur Addition Cyclized_intermediate [Cyclized Intermediate] Sulfur_adduct->Cyclized_intermediate Cyclization Thiophene Substituted 2-Aminothiophene Cyclized_intermediate->Thiophene Tautomerization

Caption: Generalized mechanism of the Gewald reaction.

Quantitative Data Summary

The yield and efficiency of the Gewald reaction are influenced by several factors, including the nature of the reactants, the choice of catalyst and solvent, and the reaction temperature. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Effect of Catalyst on the Gewald Reaction of Cyclohexanone and Malononitrile [7]

Catalyst (20 mol%)TimeYield (%)
Pyrrolidinium borate30 min85
Piperidinium borate25 min96
Morpholinium borate45 min82
None24 hNo Reaction

Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), catalyst (20 mol%), EtOH/H₂O (9:1), 100 °C.[7]

Table 2: Optimization of Piperidinium Borate Catalyst Loading [7]

Catalyst Loading (mol%)TimeYield (%)
024 hNo Reaction
1035 min88
1530 min92
2025 min96

Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), piperidinium borate, EtOH/H₂O (9:1), 100 °C.[7]

Table 3: Substrate Scope for the Gewald Reaction using Piperidinium Borate Catalyst [7]

Carbonyl CompoundActive Methylene CompoundTimeYield (%)
Ethyl acetoacetateMalononitrile30 min87
Ethyl acetoacetateEthyl cyanoacetate1 h80
CyclopentanoneMalononitrile15 min87
CyclohexanoneMalononitrile25 min96
CyclohexanoneEthyl cyanoacetate5 h75
CycloheptanoneMalononitrile2 h89
4-MethylcyclohexanoneMalononitrile5 h87
4-OxotetrahydropyranMalononitrile10 min94
N-Benzyl-4-piperidoneMalononitrile15 min92

Reaction Conditions: Carbonyl compound (1 equiv), active methylene compound (1 equiv), sulfur (1 equiv), piperidinium borate (20 mol%), EtOH/H₂O (9:1), 100 °C.[7]

Experimental Protocols

The following are detailed methodologies for conducting the Gewald reaction under various conditions.

Protocol 1: General Procedure for Gewald Synthesis with Conventional Heating[5]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Amine base (e.g., morpholine) (1.0 - 2.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone or aldehyde, the active methylene nitrile, elemental sulfur, and the solvent.

  • Add the amine base to the mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for the required time (typically 1-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid.

  • Wash the crude product with cold ethanol or water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol, or DMF) to obtain the purified 2-aminothiophene.

Protocol 2: Catalytic Gewald Synthesis using Piperidinium Borate[7]

Materials:

  • Carbonyl compound (1 equiv)

  • Active methylene compound (1 equiv)

  • Sulfur (1 equiv)

  • Piperidinium borate (20 mol%)

  • Ethanol/Water (9:1)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, combine the carbonyl compound, active methylene compound, sulfur, and piperidinium borate in a 9:1 mixture of ethanol and water.

  • Stir the mixture at 100 °C for the time specified in Table 3, or until TLC analysis indicates the consumption of starting materials.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for the Gewald reaction and a logical representation of the reaction's progression.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: - Carbonyl Compound - Active Methylene - Sulfur Catalyst_Solvent Add Catalyst and Solvent Reactants->Catalyst_Solvent Heating Heat and Stir Catalyst_Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Continue if incomplete Quenching Cool and Quench (e.g., with water) Monitoring->Quenching Extraction Extraction / Filtration Quenching->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: A typical experimental workflow for the Gewald synthesis.

This guide provides a foundational understanding and practical protocols for the Gewald reaction. For specific applications, further optimization of reaction conditions may be necessary, and consulting the primary literature is encouraged for more detailed information on the synthesis of particular thiophene derivatives.

References

Methodological & Application

Applications of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a polysubstituted 2-aminothiophene that serves as a versatile and highly valuable building block in organic synthesis. Its unique structural features, including a reactive amino group, a modifiable ester functionality, and a decorated thiophene core, make it a key intermediate in the construction of a diverse array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis and subsequent transformations of this compound, with a particular focus on its utility in the development of biologically active molecules, including kinase inhibitors and microtubule targeting agents.

Introduction

Substituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Among these, this compound stands out as a readily accessible intermediate for the synthesis of more complex molecular architectures. The primary route to this and related 2-aminothiophenes is the Gewald reaction, a multicomponent condensation that offers a straightforward and efficient method for their preparation.[2]

The strategic placement of the amino and ester groups on the thiophene ring allows for a variety of subsequent chemical modifications. These functional groups are ideal handles for cyclization reactions, enabling the construction of fused heterocyclic systems such as thieno[2,3-d]pyrimidines. This latter scaffold is a well-established pharmacophore found in numerous compounds with therapeutic potential, including agents targeting key enzymes in cell signaling pathways.[3][4]

This document details the synthesis of the title compound and explores its application in the preparation of potent biological agents, providing researchers with the necessary protocols to leverage this versatile building block in their own synthetic endeavors.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction.[5] This one-pot synthesis involves the condensation of a ketone (1-phenylpropan-1-one), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis

Materials:

  • 1-Phenylpropan-1-one

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Methanol

  • Ethanol (for washing and recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenylpropan-1-one (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol.

  • With stirring, slowly add morpholine (0.5 equivalents) to the mixture at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield this compound as a crystalline solid.

Quantitative Data:

CompoundStarting MaterialsYield (%)Melting Point (°C)
Methyl 2-amino-4-phenylthiophene-3-carboxylateAcetophenone, Methyl cyanoacetate, Sulfur~70-85145-147

Note: The expected product, this compound, will have different analytical data.

Applications in the Synthesis of Bioactive Heterocycles

The utility of this compound as a synthetic intermediate is most prominently demonstrated in the construction of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines.

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

The reaction of the 2-amino group with reagents containing a urea or amide functionality allows for the construction of the pyrimidine ring, leading to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones. These compounds are known to exhibit a range of biological activities, including kinase inhibition.

Experimental Protocol: Synthesis of 2,5-Dimethyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Materials:

  • This compound

  • Formamide

  • Sodium methoxide (catalytic amount, optional)

Procedure:

  • In a round-bottom flask, place this compound (1 equivalent) and an excess of formamide (acting as both reactant and solvent).

  • Heat the mixture to reflux (approximately 180-200 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After cooling, the reaction mixture is poured into ice-water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent like ethanol or acetic acid affords the pure thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Quantitative Data for an Analogous Reaction:

Starting MaterialReagentProductYield (%)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateFormamide5,6,7,8-Tetrahydro-3H-benzo[7][8]thieno[2,3-d]pyrimidin-4-one92
Synthesis of Thieno[2,3-d]pyrimidine-based Kinase Inhibitors

Thieno[2,3-d]pyrimidines derived from the title compound have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[3] Polo-like kinase 1 (PLK1) is a key regulator of mitosis, and its inhibition is a promising strategy for cancer therapy.[8]

Logical Workflow for the Development of Thieno[2,3-d]pyrimidine-based Kinase Inhibitors:

G start Methyl 2-amino-5-methyl-4- phenylthiophene-3-carboxylate step1 Cyclization with Formamide/Urea start->step1 intermediate Thieno[2,3-d]pyrimidin-4(3H)-one Scaffold step1->intermediate step2 Functionalization (e.g., Chlorination, Amination) intermediate->step2 final_product Bioactive Thieno[2,3-d]pyrimidine (e.g., PLK1 Inhibitor) step2->final_product bio_activity Kinase Inhibition (e.g., PLK1) final_product->bio_activity

Caption: Synthetic route to bioactive thieno[2,3-d]pyrimidines.

Polo-like Kinase 1 (PLK1) Signaling Pathway and Inhibition:

PLK1 plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[9][10] Its overexpression is common in many cancers, making it an attractive therapeutic target. Inhibitors based on the thieno[2,3-d]pyrimidine scaffold can block the ATP-binding site of PLK1, preventing the phosphorylation of its downstream targets and leading to mitotic arrest and apoptosis in cancer cells.

G cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M PLK1 PLK1 G2->PLK1 activates G1 G1 Phase M->G1 apoptosis Apoptosis M->apoptosis Mitotic Arrest leads to S S Phase G1->S S->G2 PLK1->M promotes entry centrosome Centrosome Maturation PLK1->centrosome phosphorylates spindle Spindle Assembly PLK1->spindle regulates cytokinesis Cytokinesis PLK1->cytokinesis regulates inhibitor Thieno[2,3-d]pyrimidine Inhibitor inhibitor->PLK1 inhibits

Caption: Inhibition of the PLK1 signaling pathway by thieno[2,3-d]pyrimidines.

Synthesis of Microtubule Targeting Agents

Derivatives of 2-aminothiophenes have also been developed as microtubule targeting agents.[7] These compounds interfere with the dynamics of microtubule polymerization and depolymerization, which are essential for cell division, leading to mitotic arrest and cell death.

Mechanism of Action of Microtubule Targeting Agents:

Microtubules are dynamic polymers of α- and β-tubulin heterodimers.[11] Their constant assembly and disassembly are crucial for the formation of the mitotic spindle during cell division. Microtubule targeting agents can either stabilize or destabilize these polymers, disrupting the delicate balance required for proper chromosome segregation.[12][13] Thieno[2,3-d]pyrimidine derivatives have been shown to act as microtubule depolymerizing agents.[14]

G cluster_process Microtubule Dynamics tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule Polymer mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle depolymerization Depolymerization microtubule->depolymerization cell_division Successful Cell Division mitotic_spindle->cell_division mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest polymerization->microtubule depolymerization->tubulin mta Microtubule Targeting Agent (Thieno[2,3-d]pyrimidine) mta->polymerization inhibits mta->depolymerization promotes apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of action of microtubule targeting agents.

Conclusion

This compound is a synthetically accessible and highly versatile intermediate. Its utility in the construction of complex heterocyclic systems, particularly the thieno[2,3-d]pyrimidine scaffold, makes it a valuable tool for medicinal chemists and drug development professionals. The ability to readily access compounds with potent biological activities, such as kinase inhibition and microtubule disruption, from this simple starting material highlights its importance in modern organic synthesis and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this valuable building block.

References

Application Notes and Protocols: Leveraging Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a versatile and highly valuable building block in the field of medicinal chemistry and organic synthesis. Its unique structure, featuring a substituted thiophene ring with strategically placed amino and carboxylate functionalities, makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic compounds. These resulting heterocycles, particularly thieno[2,3-d]pyrimidines, are of significant interest due to their diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive heterocyclic molecules.

Key Applications in Heterocyclic Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of thieno[2,3-d]pyrimidines. The ortho-disposed amino and ester groups on the thiophene ring are perfectly positioned for cyclocondensation reactions with various one-carbon synthons to construct the pyrimidine ring.

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

A common and efficient method for the synthesis of the thieno[2,3-d]pyrimidine scaffold involves the reaction of this compound with formamide. This one-pot reaction proceeds via an initial formation of the formamido derivative, followed by an intramolecular cyclization to yield the corresponding 5-methyl-4-phenylthieno[2,3-d]pyrimidin-4(3H)-one. This core structure can be further functionalized to generate a library of derivatives with diverse biological activities.[3]

Another facile route to this important heterocyclic system is the reaction with urea. Heating this compound with urea at elevated temperatures leads to the formation of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold, another key intermediate for further chemical exploration.[4]

Biological Significance of Derived Heterocycles

Thieno[2,3-d]pyrimidine derivatives synthesized from this compound have demonstrated a broad spectrum of pharmacological activities.

  • Anticancer Activity: Numerous studies have highlighted the potential of thieno[2,3-d]pyrimidines as potent anticancer agents.[3][5][6][7] These compounds have been shown to exhibit significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).[3][5] The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as tyrosine kinases.[3]

  • Antimicrobial Activity: Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antibacterial and antifungal properties.[1][8] They have shown promising activity against a range of pathogenic microorganisms.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-4-phenylthieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes a general method for the synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core structure using formamide.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • A mixture of this compound (1 equivalent) and an excess of formamide (10-15 equivalents) is heated at reflux for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-water with stirring.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 5-methyl-4-phenylthieno[2,3-d]pyrimidin-4(3H)-one.

Quantitative Data:

ParameterValue
Reaction Time4 - 6 hours
Reaction TemperatureReflux
Yield75 - 85% (typical)
Protocol 2: Synthesis of 5-Methyl-4-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

This protocol outlines a general procedure for the synthesis of a 2-thioxo-thieno[2,3-d]pyrimidine derivative.

Materials:

  • This compound

  • Potassium thiocyanate

  • Hydrochloric acid (concentrated)

  • Acetic acid

Procedure:

  • A mixture of this compound (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid is stirred at room temperature.

  • Concentrated hydrochloric acid is added dropwise to the stirred mixture.

  • The reaction mixture is then heated at 80-90 °C for 8-12 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled and poured into ice-water.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).

Quantitative Data:

ParameterValue
Reaction Time8 - 12 hours
Reaction Temperature80 - 90 °C
Yield65 - 75% (typical)

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of this compound.

G start Methyl 2-amino-5-methyl- 4-phenylthiophene-3-carboxylate reagent1 Formamide (Reflux) start->reagent1 reagent2 Urea (Heat) start->reagent2 reagent3 KSCN, HCl (Heat) start->reagent3 product1 5-Methyl-4-phenylthieno[2,3-d]- pyrimidin-4(3H)-one reagent1->product1 product2 5-Methyl-4-phenylthieno[2,3-d]- pyrimidine-2,4(1H,3H)-dione reagent2->product2 product3 5-Methyl-4-phenyl-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one reagent3->product3

Caption: General reaction pathways for the synthesis of thieno[2,3-d]pyrimidines.

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis and Evaluation start Start with Methyl 2-amino-5-methyl-4-phenyl- thiophene-3-carboxylate reaction Cyclocondensation (e.g., with Formamide) start->reaction workup Reaction Work-up (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Pure Heterocyclic Product (e.g., Thieno[2,3-d]pyrimidinone) purification->product characterization Structural Characterization (NMR, IR, MS) product->characterization bioassay Biological Activity Screening (e.g., Anticancer, Antimicrobial) product->bioassay

Caption: Experimental workflow from synthesis to biological evaluation.

Conclusion

This compound is a readily accessible and highly effective starting material for the synthesis of a variety of biologically active heterocyclic compounds. The straightforward and efficient protocols for its conversion into thieno[2,3-d]pyrimidines make it an invaluable tool for researchers in drug discovery and development. The significant anticancer and antimicrobial activities exhibited by the resulting derivatives underscore the importance of this building block in the ongoing search for novel therapeutic agents.

References

Spectroscopic Analysis of Thiophene Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the spectroscopic analysis of thiophene carboxylates, a class of compounds with significant interest in pharmaceutical and materials science. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are presented, along with tabulated quantitative data for representative compounds to facilitate structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed molecular structure of thiophene carboxylates in solution. ¹H and ¹³C NMR provide information about the hydrogen and carbon framework, respectively, including the substitution pattern on the thiophene ring.

Quantitative Data

The chemical shifts (δ) and coupling constants (J) are highly dependent on the substituents and their positions on the thiophene ring. Below are typical ¹H and ¹³C NMR data for methyl thiophene-2-carboxylate and related structures, recorded in deuterated chloroform (CDCl₃).[1][2][3]

Table 1: ¹H NMR Spectroscopic Data for Methyl Thiophene-2-carboxylate in CDCl₃ [2]

Protons on Thiophene RingChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-3~7.08dd3.8, 1.0
H-4~7.53dd5.0, 3.8
H-5~7.79dd5.0, 1.0
Methyl Protons (-OCH₃)~3.87s-

dd = doublet of doublets, s = singlet

Table 2: ¹³C NMR Spectroscopic Data for Methyl Thiophene-2-carboxylate in CDCl₃

Carbon AtomChemical Shift (δ) ppm
C=O~162.7
C-2~133.5
C-3~127.7
C-4~132.3
C-5~133.6
-OCH₃~52.1
Experimental Protocol: NMR Spectroscopy[1][4][5]
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified thiophene carboxylate for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If particulates are present, filter the solution through a small plug of glass wool in the pipette.

  • Spectrometer Setup:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which will result in sharp and symmetrical peaks.

    • Tune the probe to the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, use a standard single-pulse experiment with a spectral width of approximately 12-16 ppm. Acquire 16-64 scans.

    • For ¹³C NMR, employ a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction analysis Spectral Analysis (Integration, Peak Picking) correction->analysis

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in thiophene carboxylates by measuring the absorption of infrared radiation, which causes molecular vibrations.

Quantitative Data

The key vibrational frequencies for thiophene-2-carboxylic acid are summarized below.[4][5][6]

Table 3: Characteristic IR Absorption Bands for 2-Thiophene Carboxylic Acid [4][6]

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching (H-bonded)2500-3300Strong, Broad
C-H (Aromatic)Stretching~3100Medium
C=O (Carboxylic Acid Dimer)Stretching~1680-1710Strong
C=C (Aromatic)Stretching1500-1600Medium-Strong
C-O (Carboxylic Acid)Stretching1200-1300Strong
C-S (Thiophene Ring)Stretching650-850Variable
C-H (Aromatic)Out-of-plane Bending700-900Strong
Experimental Protocol: FT-IR Spectroscopy (Solid Sample - KBr Pellet)[6][8]
  • Sample Preparation:

    • Grind 1-2 mg of the dry thiophene carboxylate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Ensure a fine, homogeneous mixture is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrometer Setup:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of thiophene carboxylates. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of substituents.

Quantitative Data

Table 4: UV-Vis Absorption Data for Thiophene Carboxylates [7][8]

CompoundSolventλ_max (nm)Molar Absorptivity (ε)
Thiophene-2-carboxylic acidEthanol~250-260Not specified
ThiopheneHexane235Not specified

Note: The λ_max and molar absorptivity can be significantly affected by the solvent and substituents.

Experimental Protocol: UV-Vis Spectroscopy[11]
  • Sample Preparation:

    • Prepare a stock solution of the thiophene carboxylate of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

    • Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Fill a quartz cuvette with the blank solvent and place it in the reference beam path.

    • Fill another quartz cuvette with the blank solvent and place it in the sample beam path to record a baseline.

  • Data Acquisition:

    • Replace the blank solvent in the sample cuvette with the most dilute sample solution.

    • Scan the desired wavelength range (e.g., 200-400 nm) and record the absorption spectrum.

    • Repeat the measurement for all prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) from a plot of absorbance versus concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of thiophene carboxylates. The fragmentation pattern can also provide valuable structural information.

Fragmentation Patterns

For thiophene-2-carboxylic acids, common fragmentation pathways observed under electron ionization (EI) include:

  • Loss of a hydroxyl radical ([M-OH]⁺)

  • Loss of water ([M-H₂O]⁺·), especially with ortho-substituents.[1]

  • Decarboxylation ([M-COOH]⁺)

  • Loss of CO ([M-CO]⁺·)

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)[12][13][14]
  • Sample Preparation:

    • Dissolve a small amount of the thiophene carboxylate in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL.

    • The sample must be free of non-volatile salts and buffers (e.g., NaCl, Tris), as these can interfere with the ionization process.

    • If necessary, use a small amount of a volatile acid like formic acid to aid in protonation for positive ion mode.

  • Instrumentation:

    • The sample solution is introduced into the ESI source, often via direct infusion or coupled with a liquid chromatograph (LC-MS).

    • In the ESI source, the sample is nebulized and ionized.

  • Data Acquisition:

    • The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • The mass-to-charge ratios (m/z) of the ions are measured.

    • High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Analyze the isotopic pattern to confirm the elemental composition, particularly the presence of sulfur.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to deduce structural features.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Volatile Solvent filter Filter if Necessary dissolve->filter infuse Infuse into ESI Source filter->infuse ionize Ionization infuse->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect mol_ion Identify Molecular Ion detect->mol_ion fragment Analyze Fragmentation mol_ion->fragment structure Deduce Structure fragment->structure

Mass Spectrometry Experimental Workflow

References

Application Notes and Protocols for X-ray Crystallography of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the single-crystal X-ray diffraction analysis of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate and related 2-aminothiophene derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery.[1] The protocols outlined below are based on established methods for similar small organic molecules and are intended to serve as a detailed guide for researchers aiming to elucidate the three-dimensional atomic structure of these compounds.

Introduction

This compound is a substituted 2-aminothiophene. The precise determination of its molecular structure is crucial for understanding its chemical properties, potential biological activity, and for structure-based drug design. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about conformation, stereochemistry, and intermolecular interactions.[2][3] While a specific crystal structure for the title compound is not publicly available as of this writing, this document compiles protocols and data from closely related analogs to provide a robust framework for its crystallographic analysis.

Experimental Protocols

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[4] The growth of suitable crystals of this compound can be approached using various standard techniques.

Protocol: Slow Evaporation Method

  • Solvent Selection: Begin by testing the solubility of the compound in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to identify a solvent in which the compound is sparingly soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature. Filter the solution using a syringe filter (0.22 µm) to remove any particulate matter.

  • Crystallization Setup: Transfer the filtered solution to a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a cold room).

  • Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

  • Crystal Harvesting: Once well-formed crystals of suitable size (typically > 0.1 mm in all dimensions) are observed, carefully harvest them from the mother liquor using a cryoloop and immediately mount them on the diffractometer or store them in paratone-N oil to prevent solvent loss.[4]

X-ray Data Collection

Data collection should be performed on a suitable single-crystal X-ray diffractometer equipped with a modern detector.

Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a cryoloop.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K or 150 K) to minimize thermal motion and radiation damage during data collection.[5]

  • Diffractometer Setup: Center the crystal in the X-ray beam. Modern diffractometers often have automated centering routines.

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, and corrections are applied for factors such as Lorentz and polarization effects. The data is then scaled and merged to produce a final reflection file.[5]

Structure Solution and Refinement

The final step is to solve the crystal structure and refine the atomic model against the collected diffraction data.

Protocol: Structure Solution and Refinement

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are implemented in standard crystallographic software packages (e.g., SHELXT, SIR). This initial solution provides a preliminary model of the molecule's structure.

  • Model Building and Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Anisotropic displacement parameters are typically refined for non-hydrogen atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

  • Final Refinement: The refinement is continued until the model converges, as indicated by minimal shifts in the refined parameters and stable R-factors. The quality of the final model is assessed using metrics such as R1, wR2, and Goodness-of-Fit (GooF).[5]

Data Presentation

The following tables summarize crystallographic data for compounds structurally related to this compound. This data provides an expectation for the likely crystal system and unit cell dimensions for the title compound.

Table 1: Crystallographic Data for Related 2-Aminothiophene Derivatives

ParameterMethyl-3-aminothiophene-2-carboxylate[6][7]Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate[5]
Chemical FormulaC₆H₇NO₂SC₁₀H₁₃NO₃S
Formula Weight157.19227.28
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)7.5397 (3)7.5397 (3)
b (Å)8.4514 (3)8.4514 (3)
c (Å)16.7058 (6)16.7058 (6)
α (°)9090
β (°)94.465 (1)94.465 (1)
γ (°)9090
Volume (ų)1061.28 (7)1061.28 (7)
Z44
T (K)Not Reported150 (2)
R₁ [I > 2σ(I)]Not Reported0.038
wR₂(all data)Not Reported0.111

Table 2: Selected Bond Lengths and Angles for a Related Thiophene Derivative

Data for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate[5]

Bond/AngleLength (Å) / Angle (°)
S1—C21.734(2)
S1—C51.735(2)
N1—C21.341(2)
C2—C31.411(2)
C3—C41.401(2)
C4—C51.390(2)
C2—S1—C592.59(8)
N1—C2—S1120.2(1)
N1—C2—C3129.8(2)
C2—C3—C4111.9(1)
C3—C4—C5114.1(2)
C4—C5—S1111.4(1)

Visualizations

The following diagrams illustrate the general workflow for single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis & Purification of Methyl 2-amino-5-methyl-4- phenylthiophene-3-carboxylate crystal_growth Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth mounting Crystal Mounting & Cryo-cooling crystal_growth->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Scaling diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Model Building & Refinement solution->refinement validation Final Model Validation (CIF) refinement->validation analysis Structural Analysis (Bonds, Angles, Packing) validation->analysis

Caption: Experimental workflow for single-crystal X-ray crystallography.

logical_relationship compound Target Compound (this compound) crystal High-Quality Single Crystal compound->crystal Crystallization diffraction_data Diffraction Pattern crystal->diffraction_data X-ray Diffraction electron_density Electron Density Map diffraction_data->electron_density Phase Solution atomic_model 3D Atomic Model electron_density->atomic_model Model Refinement

Caption: Logical flow from compound to 3D atomic model.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to essential in vitro assays for evaluating the biological activities of thiophene compounds. This document includes detailed, step-by-step protocols for anticancer, antimicrobial, anti-inflammatory, and neuroprotective assays, along with structured data tables for easy comparison of compound efficacy. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the methodologies and mechanisms of action.

Anticancer Activity

Thiophene derivatives have emerged as a promising class of compounds in oncology research, demonstrating a variety of anticancer mechanisms.[1][2][3][4] These compounds have been shown to target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][5][6] In vitro assays are fundamental in the initial screening and characterization of these compounds.

Data Presentation: In Vitro Anticancer Activity of Thiophene Derivatives

The following table summarizes the cytotoxic activity of various thiophene derivatives against several human cancer cell lines, with efficacy typically reported as the half-maximal inhibitory concentration (IC₅₀).

Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Citation
3b HepG2 (Liver)MTT Assay3.105Doxorubicin-[2][5]
PC-3 (Prostate)MTT Assay2.15Doxorubicin-[2][5]
4c HepG2 (Liver)MTT Assay3.023Doxorubicin-[2][5]
PC-3 (Prostate)MTT Assay3.12Doxorubicin-[2][5]
14d HCT116 (Colon)Proliferation Assay---[7]
MCF7 (Breast)Proliferation Assay---[7]
PC3 (Prostate)Proliferation Assay---[7]
A549 (Lung)Proliferation Assay---[7]
BU17 A549 (Lung)MTS Assay9.00->50[6]
Compound 7 HepG2 (Liver)MTT Assay5.3Doxorubicin-[8]
MCF-7 (Breast)MTT Assay7.301Doxorubicin-[8]
Compound 8 HepG2 (Liver)MTT Assay3.3Doxorubicin-[8]
MCF-7 (Breast)MTT Assay4.132Doxorubicin-[8]
Key Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Thiophene compounds

  • Human cancer cell lines (e.g., HepG2, PC-3, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways in Anticancer Activity

Thiophene derivatives can exert their anticancer effects by targeting various signaling pathways. One such key pathway involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream Phosphoinositide 3-kinase (PI3K)/AKT pathway, which are crucial for tumor angiogenesis and cell survival.[5][9][10]

VEGFR2_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival mTOR->CellSurvival Thiophene Thiophene Compound Thiophene->VEGFR2 Thiophene->AKT

VEGFR-2/AKT Signaling Pathway Inhibition

Antimicrobial Activity

Thiophene scaffolds are integral to many compounds exhibiting potent antimicrobial properties.[11][12][13] Their mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes.[11]

Data Presentation: In Vitro Antimicrobial Activity of Thiophene Derivatives

The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro efficacy of antimicrobial agents.

Compound IDTest OrganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
Thiophene-A S. aureus (ATCC 29213)8Ciprofloxacin0.5
E. coli (ATCC 25922)16Ciprofloxacin0.25
P. aeruginosa (ATCC 27853)32Ciprofloxacin1
C. albicans (ATCC 90028)>64Fluconazole2
Thiophene-B S. aureus (ATCC 29213)4Ciprofloxacin0.5
E. coli (ATCC 25922)8Ciprofloxacin0.25
P. aeruginosa (ATCC 27853)16Ciprofloxacin1
C. albicans (ATCC 90028)32Fluconazole2
Thiophene-C S. aureus (ATCC 29213)16Ciprofloxacin0.5
E. coli (ATCC 25922)32Ciprofloxacin0.25
P. aeruginosa (ATCC 27853)64Ciprofloxacin1
C. albicans (ATCC 90028)>64Fluconazole2
Compound 3b E. coli1.11Ciprofloxacin-[13]
P. aeruginosa1.00Ciprofloxacin-[13]
Salmonella0.54Ciprofloxacin-[13]
S. aureus1.11Ciprofloxacin-[13]
Key Experimental Protocols

Materials:

  • Thiophene compounds

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the thiophene compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Materials:

  • Thiophene compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer or pipette tips

  • Sterile swabs

  • Incubator

Procedure:

  • Plate Inoculation: Swab the surface of an MHA plate with a standardized microbial inoculum to create a lawn.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a known concentration of the thiophene compound solution to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum BrothDilution Broth Microdilution PrepInoculum->BrothDilution AgarDiffusion Agar Well Diffusion PrepInoculum->AgarDiffusion SerialDilution Serial Dilution of Thiophene Compound in 96-well plate BrothDilution->SerialDilution InoculateAgar Inoculate Agar Plate (Lawn Culture) AgarDiffusion->InoculateAgar InoculatePlate Inoculate Wells SerialDilution->InoculatePlate IncubateBroth Incubate Plate (18-24h, 37°C) InoculatePlate->IncubateBroth ReadMIC Determine MIC IncubateBroth->ReadMIC End End ReadMIC->End CreateWells Create Wells in Agar InoculateAgar->CreateWells AddCompound Add Thiophene Compound to Wells CreateWells->AddCompound IncubateAgar Incubate Plate (18-24h, 37°C) AddCompound->IncubateAgar MeasureZone Measure Zone of Inhibition (mm) IncubateAgar->MeasureZone MeasureZone->End

Antimicrobial Susceptibility Testing Workflow

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and thiophene derivatives have shown potential as anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory cascade, such as Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes, and the NF-κB pathway.[14][15][16][17]

Data Presentation: In Vitro Anti-inflammatory Activity of Thiophene Derivatives
Compound IDTargetAssay TypeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Citation
Compound 1 5-LOXIn Vitro Enzyme Assay29.2--[14][17]
Compound 2 5-LOXIn Vitro Enzyme Assay6.0--[14]
Compound 3 5-LOXIn Vitro Enzyme Assay6.6--[14]
Compound 21 COX-2In Vitro Enzyme Assay0.67Celecoxib1.14[14]
5-LOXIn Vitro Enzyme Assay2.33Sodium Meclofenamate5.64[14]
Compound 29a-d COX-2In Vitro Enzyme Assay0.31-1.40Celecoxib-[14]
Compound 11 PPARTranscriptional Activity Assay0.093Compound 120.310[17]
Compound 42 COX-2In Vitro Enzyme Assay0.67Celecoxib1.14[15]
5-LOXIn Vitro Enzyme Assay2.33-5.64[15]
Compound 47 COX-2In Vitro Enzyme Assay0.33--[18]
Key Experimental Protocol: COX-2 Inhibition Assay

Materials:

  • Thiophene compounds

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the thiophene compounds or a reference inhibitor (e.g., celecoxib) in the reaction buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway in Anti-inflammatory Activity

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Thiophene compounds can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[14][16]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Leads to IκB degradation & NF-κB release NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB_active->Nucleus Translocates to GeneTranscription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) Nucleus->GeneTranscription Initiates Thiophene Thiophene Compound Thiophene->IKK

NF-κB Signaling Pathway Inhibition

Neuroprotective Activity

Thiophene derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][19][20][21] Their neuroprotective effects are often evaluated in vitro by their ability to inhibit enzymes such as acetylcholinesterase (AChE) or to protect neuronal cells from toxic insults.[19][21][22]

Data Presentation: In Vitro Neuroprotective Activity of Thiophene Derivatives
Compound IDTarget/ModelAssay TypeIC₅₀ (µM) / ActivityReference CompoundReference IC₅₀ (µM)Citation
ICL-SIRT078 SIRT2 InhibitionBiochemical AssayKᵢ = 0.62--[3]
Neuroprotection (N27 cells)Lactacystin-induced cell deathSignificant neuroprotection--[3]
Compound 5a/5b Aβ42-induced cytotoxicityHT22 cell viabilitySignificant neuroprotection--[20]
Compound 6 Acetylcholinesterase (AChE)Enzyme Inhibition Assay- (Equal inhibition to BChE)--[19]
Butyrylcholinesterase (BChE)Enzyme Inhibition Assay---[19]
Compound 5 Butyrylcholinesterase (BChE)Enzyme Inhibition Assay22.9--[19]
Compound 8 Butyrylcholinesterase (BChE)Enzyme Inhibition Assay24.8--[19]
Compound 8e Acetylcholinesterase (AChE)Enzyme Inhibition Assay0.12--[21]
Butyrylcholinesterase (BChE)Enzyme Inhibition Assay12.29--[21]
B355227 Glutamate-induced toxicityHT22 cell viabilityNeuroprotective at 2.5, 5, 10 µM--[23]
Key Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

  • Thiophene compounds

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Compound Incubation: In a 96-well plate, add the phosphate buffer, the thiophene compound solution at various concentrations, and the AChE solution. Incubate for a short period.

  • Reaction Initiation: Add DTNB, followed by ATCI to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

  • Data Analysis: Calculate the percentage of AChE inhibition and determine the IC₅₀ value for each compound.

Experimental Workflow: Neuroprotection Assay in HT22 Cells

Neuroprotection_Workflow Start Start SeedCells Seed HT22 Neuronal Cells in 96-well plate Start->SeedCells Pretreat Pre-treat with Thiophene Compound SeedCells->Pretreat InduceToxicity Induce Neurotoxicity (e.g., with Glutamate) Pretreat->InduceToxicity Incubate Incubate (24-48h) InduceToxicity->Incubate AssessViability Assess Cell Viability (e.g., MTT Assay) Incubate->AssessViability DataAnalysis Data Analysis: Calculate Neuroprotection AssessViability->DataAnalysis End End DataAnalysis->End

Neuroprotection Assay Workflow

These application notes and protocols provide a foundational framework for the in vitro evaluation of thiophene compounds. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and the physicochemical properties of the compounds under investigation.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophenes are a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry. Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-tumor, and anti-oxidant properties.[1][2] The 2-aminothiophene scaffold is a crucial building block in the synthesis of numerous therapeutic agents.[2] The Gewald three-component reaction, a versatile multicomponent reaction, is a cornerstone for synthesizing polysubstituted 2-aminothiophenes.[2][3] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that significantly enhances the efficiency of the Gewald reaction.[1] Compared to conventional heating methods, microwave irradiation drastically reduces reaction times, improves product yields, and often results in cleaner reaction profiles with fewer by-products.[1][4] This application note provides detailed protocols and quantitative data for the microwave-assisted synthesis of 2-aminothiophenes, intended for researchers and professionals in drug discovery and development.

Reaction Principle: The Gewald Three-Component Reaction

The microwave-assisted synthesis of 2-aminothiophenes is primarily achieved through the Gewald reaction. The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound (aldehyde or ketone) and the active methylene nitrile. This is followed by the addition of sulfur and subsequent cyclization to form the final 2-aminothiophene product.[2] Microwave irradiation has been demonstrated to significantly accelerate this reaction sequence.[2]

Gewald_Mechanism carbonyl Ketone/Aldehyde knoevenagel Knoevenagel Condensation carbonyl->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel base Base base->knoevenagel catalyst intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate addition Michael Addition of Sulfur intermediate->addition sulfur Sulfur (S₈) sulfur->addition cyclization Cyclization & Tautomerization addition->cyclization product 2-Aminothiophene cyclization->product

Caption: Proposed mechanism of the Gewald reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophenes, showcasing the impact of different substrates, bases, and solvents on reaction outcomes.

Table 1: Optimization of Reaction Conditions for the Synthesis of Methyl 2-amino-5-propylthiophene-3-carboxylate [1]

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1K₂CO₃DMF503065
2Cs₂CO₃DMF503072
3NaOHDMF503058
4Et₃NDMF503075
5DIEADMF503078
6DBUDMF503081
7PiperidineDMF503085
8Pyrrolidine DMF 50 30 95
9KOtBuDMF503088
10NaOtBuDMF503086
11PyrrolidineDMF253092
12PyrrolidineDMF753094
13PyrrolidineDMF1003088
14PyrrolidineDMF503047 (Oil Bath)

Reaction Conditions: Butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Base (1 mmol), Solvent (3 mL), microwave irradiation.

Table 2: Synthesis of Various 2-Aminothiophenes via Microwave-Assisted Gewald Reaction [1][4]

EntryCarbonyl CompoundActive Methylene NitrileBaseSolventTemp (°C)Time (min)ProductYield (%)
1ButyraldehydeMethyl cyanoacetatePyrrolidineDMF5030Methyl 2-amino-5-propylthiophene-3-carboxylate95[1]
2IsovaleraldehydeMethyl cyanoacetatePyrrolidineDMF5030Methyl 2-amino-5-isobutylthiophene-3-carboxylate91[1]
3PhenylacetaldehydeMethyl cyanoacetatePyrrolidineDMF5030Methyl 2-amino-5-benzylthiophene-3-carboxylate78[1]
4CyclohexanoneMalononitrilePyrrolidineDMF50302-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile85[1]
54-MethylcyclohexanoneMethyl cyanoacetatePyrrolidineDMF5030Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate91[1]
6PhenylacetaldehydeEthyl cyanoacetateMorpholineEthanol7020Ethyl 2-amino-5-phenylthiophene-3-carboxylate99[4][5]
74-NitroacetophenoneEthyl cyanoacetateTriethylamineEthanol12046Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylateNot specified
8CyclohexanoneEthyl cyanoacetateKF-AluminaSolvent-freeNot specified6 minEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate91[6]

Experimental Protocols

The following protocols are generalized procedures based on commonly reported methods in the literature.[2] Researchers should optimize conditions for their specific substrates.

General Protocol for Microwave-Assisted Gewald Synthesis

Materials:

  • Appropriate aldehyde or ketone

  • Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile)

  • Elemental sulfur

  • Base (e.g., pyrrolidine, morpholine)[1][2]

  • Solvent (e.g., DMF, ethanol)[1][2]

  • Microwave reactor vials (5 mL or appropriate size)

  • Microwave synthesizer

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[2]

  • Add the appropriate solvent (3 mL).[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 20-48 minutes).[2][4][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible.[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.[2]

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[2]

Experimental_Workflow reagents 1. Combine Reagents: - Carbonyl Compound - Active Methylene Nitrile - Sulfur - Base - Solvent microwave 2. Microwave Irradiation (Set Temperature and Time) reagents->microwave monitoring 3. Monitor Reaction (TLC) microwave->monitoring workup 4. Work-up: - Extraction - Washing - Drying monitoring->workup purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow.

Conclusion

The microwave-assisted Gewald reaction is a highly efficient and rapid method for the synthesis of a diverse library of 2-aminothiophene derivatives.[1][8] This approach offers significant advantages over classical heating methods, including dramatically reduced reaction times, higher yields, and often simpler purification procedures.[4] The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this powerful technology in the development of novel therapeutic agents and other advanced materials.

References

High-Throughput Screening of Thiophene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered, sulfur-containing heterocyclic compound, and its derivatives are recognized as "privileged structures" in medicinal chemistry.[1] This is due to their versatile pharmacological activities, which stem from their ability to interact with a wide array of biological targets.[1] The structural malleability of the thiophene ring allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties to enhance efficacy and selectivity. Thiophene-based compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, allowing for the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate a specific biological target.[3][4] This document provides detailed application notes and experimental protocols for the high-throughput screening of thiophene derivatives, aimed at accelerating the identification of novel therapeutic leads.

Data Presentation: Quantitative Activity of Thiophene Derivatives

The following tables summarize the biological activities of selected thiophene derivatives from various high-throughput screening assays.

Table 1: Anticancer Activity of Thiophene Derivatives

Compound ClassSpecific Derivative ExampleTarget/AssayCell LineActivity (IC50/GI50)Reference
Thiophene DerivativeCompound 23AnticancerLung Cancer Cell Line8.04 µM (GI50)[5]
Thiophene DerivativeTP 5CytotoxicityHepG2, SMMC-7721<30.0 µg/mL[6]
Thiophene DerivativeCompound 1312Anti-proliferativeSGC-7901340 nM[6]
ThienopyrimidineCompound 3bVEGFR-2 Kinase Inhibition-6.96 µM[6]
ThienopyrimidineCompound 4cVEGFR-2 Kinase Inhibition-4.60 µM[6]

Table 2: Anti-inflammatory and Neuroprotective Activity of Thiophene Derivatives

Compound ClassSpecific Derivative ExampleTarget/AssayActivity (IC50)Reference
Benzothiophene HybridCompound 25-LOX Inhibition6.0 µM[7]
Benzothiophene HybridCompound 35-LOX Inhibition6.6 µM[7]
Thiophene DerivativeCompound 21COX-2 Inhibition0.67 µM[7]
Thiophene DerivativeCompound 28Acetylcholinesterase (AChE) Inhibition18.53 µM[8]
Non-thiophene DerivativeCompound 29Acetylcholinesterase (AChE) Inhibition15.26 µM[8]

Table 3: Antimicrobial Activity of Thiophene Derivatives

Compound ClassSpecific Derivative ExampleBacterial StrainActivity (MIC/MIC50)Reference
Thiophene DerivativeCompound S1Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi0.81 µM/ml[9]
Thiophene DerivativeCompound S4Candida albicans, Aspergillus niger0.91 µM/ml[9]
Thiophene DerivativeCompound 4Colistin-Resistant A. baumannii16 mg/L (MIC50)[10]
Thiophene DerivativeCompound 5Colistin-Resistant A. baumannii16 mg/L (MIC50)[10]
Thiophene DerivativeCompound 8Colistin-Resistant A. baumannii32 mg/L (MIC50)[10]
Thiophene DerivativeCompound 4Colistin-Resistant E. coli8 mg/L (MIC50)[10]
Thiophene DerivativeCompound 5Colistin-Resistant E. coli32 mg/L (MIC50)[10]
Thiophene DerivativeCompound 8Colistin-Resistant E. coli32 mg/L (MIC50)[10]

Experimental Protocols

This section provides detailed methodologies for key high-throughput screening assays relevant to the evaluation of thiophene derivatives.

Protocol 1: General High-Throughput Screening Workflow

This protocol outlines a generalized workflow for the high-throughput screening of a library of thiophene derivatives to identify hit compounds with a specific biological activity.[3][4][11][12]

1. Assay Development and Miniaturization:

  • Select a biologically relevant in vitro assay (e.g., enzyme inhibition, cell viability, receptor binding).

  • Optimize assay conditions (e.g., reagent concentrations, incubation times, temperature) for robustness and reproducibility.

  • Miniaturize the assay to a 384- or 1536-well plate format to reduce reagent consumption and increase throughput.[12]

2. Compound Library Preparation:

  • Synthesize and purify a diverse library of thiophene derivatives.

  • Dissolve each compound in a suitable solvent (e.g., DMSO) to create stock solutions of known concentration.

  • Prepare intermediate compound plates by diluting the stock solutions to the desired screening concentration.

3. High-Throughput Screening:

  • Dispense the appropriate reagents (e.g., enzyme, substrate, cells) into the wells of the microplates using automated liquid handlers.

  • Add the thiophene compounds from the intermediate plates to the assay plates.

  • Include appropriate controls on each plate:

    • Positive control: A known inhibitor or activator to ensure the assay is working correctly.

    • Negative control: Vehicle (e.g., DMSO) without any compound to establish the baseline response.

  • Incubate the plates for the optimized duration.

  • Read the plates using a suitable plate reader (e.g., spectrophotometer, fluorometer, luminometer).

4. Data Analysis:

  • Calculate the percentage of inhibition or activation for each compound relative to the controls.

  • Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition).

  • Perform dose-response studies for the hit compounds to determine their potency (e.g., IC50 or EC50 values).

5. Hit Confirmation and Validation:

  • Re-test the confirmed hits in the primary assay to rule out false positives.

  • Perform secondary assays to confirm the mechanism of action and rule out non-specific effects.

  • Assess the structure-activity relationship (SAR) of the hit compounds to guide further chemical optimization.[11]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation assay_dev Assay Development & Miniaturization lib_prep Compound Library Preparation screening High-Throughput Screening lib_prep->screening data_analysis Data Analysis screening->data_analysis hit_confirmation Hit Confirmation data_analysis->hit_confirmation sar SAR Studies hit_confirmation->sar

General High-Throughput Screening Workflow

Protocol 2: Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

  • Thiophene derivative library dissolved in DMSO.

  • Cancer cell lines (e.g., HepG2, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96- or 384-well flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[13]

  • Multichannel pipette or automated liquid handler.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene derivatives in culture medium.

    • Remove the old medium and add 100 µL of the diluted compound solutions to the wells.

    • Include vehicle control (medium with DMSO) and blank control (medium only).

    • Incubate for 24-72 hours.

  • MTT Addition and Formazan Formation:

    • Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[3]

    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.[13]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT solution.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[13]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 3: Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a non-radioactive, luminescence-based assay to screen for thiophene derivatives that inhibit kinase activity, for instance, VEGFR-2.[17][18][19]

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2).

  • Kinase substrate (e.g., Poly-(Glu,Tyr) 4:1).[18]

  • ATP.

  • Thiophene derivative library in DMSO.

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[17]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

  • White, opaque 384-well plates.

  • Plate-reading luminometer.

Procedure:

  • Reagent Preparation:

    • Prepare 2X kinase/substrate mix in kinase buffer.

    • Prepare 2X ATP solution in kinase buffer.

    • Prepare serial dilutions of thiophene derivatives in kinase buffer (final DMSO concentration ≤1%).[18]

  • Kinase Reaction:

    • Dispense 2.5 µL of test compounds or vehicle control into the wells.

    • Add 2.5 µL of the 2X kinase/substrate mix.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Read the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 values from the dose-response curves.

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of thiophene derivatives against various bacterial strains.[20][21]

Materials:

  • Thiophene derivative library in DMSO.

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Appropriate broth medium (e.g., Luria-Bertani broth).

  • Sterile 96-well microtiter plates.

  • Standard antibiotic (positive control).

  • Incubator.

  • Microplate reader.

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture bacteria in broth to the logarithmic growth phase.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • Perform serial two-fold dilutions of the thiophene derivatives in the broth directly in the 96-well plates.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well.

    • Include positive (standard antibiotic) and negative (vehicle) controls.

    • Incubate the plates at 37°C for 18-24 hours.[21]

  • MIC Determination:

    • Determine the MIC as the lowest concentration of the compound with no visible bacterial growth, either visually or by measuring the optical density at 600 nm.[20]

Protocol 5: GPCR Activation - Calcium Flux Assay

This assay measures the mobilization of intracellular calcium upon GPCR activation, a common downstream signaling event.[22][23][24]

Materials:

  • Cells stably expressing the target GPCR.

  • Fluorescent calcium indicator dye (e.g., Fluo-8 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Thiophene derivative library in DMSO.

  • Known GPCR agonist and antagonist.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities.

Procedure:

  • Cell Plating and Dye Loading:

    • Plate cells in 384-well plates and incubate overnight.

    • Remove the culture medium and add the calcium indicator dye solution.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.[22]

  • Agonist/Antagonist Addition and Signal Reading:

    • For agonist screening: Place the plate in the reader, record baseline fluorescence, then add the thiophene compounds and continue recording.

    • For antagonist screening: Add the thiophene compounds and incubate, then add a known agonist (at its EC80 concentration) and record the fluorescence.

    • Record fluorescence intensity every second for 120-180 seconds.[22]

Data Analysis:

  • Calculate the change in fluorescence (peak - baseline).

  • For agonists, determine EC50 values. For antagonists, determine IC50 values.

Signaling Pathways and Experimental Workflows

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in cell fate determination, proliferation, and differentiation. Its dysregulation is implicated in various cancers. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. Wnt ligand binding to its receptor complex disrupts this, leading to β-catenin accumulation, nuclear translocation, and target gene transcription.[21][25][26]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON destruction_complex Destruction Complex (APC, Axin, GSK3B, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin_off->ubiquitination Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Dsh Dishevelled Receptor->Dsh destruction_complex_off Destruction Complex (Inactivated) Dsh->destruction_complex_off Inhibition beta_catenin_on β-catenin destruction_complex_off->beta_catenin_on Stabilization nucleus Nucleus beta_catenin_on->nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF target_genes Target Gene Transcription (Proliferation, etc.) TCF_LEF->target_genes Activation

Wnt/β-Catenin Signaling Pathway

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, activates downstream pathways like MAPK and PI3K/Akt, promoting cell proliferation and survival.[8][23][27] Thiophene derivatives are often screened as inhibitors of the EGFR kinase domain.

EGFR_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Autophosphorylation Autophosphorylation EGFR->Autophosphorylation Thiophene_Inhibitor Thiophene Derivative (Kinase Inhibitor) Thiophene_Inhibitor->Autophosphorylation Inhibition Grb2_Sos Grb2/SOS Autophosphorylation->Grb2_Sos PI3K PI3K Autophosphorylation->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

EGFR Signaling Pathway Inhibition

GPCR Signaling Pathway

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that activate intracellular signaling pathways upon binding to extracellular ligands.[7] A common HTS approach for GPCRs is to measure downstream events like calcium mobilization or β-arrestin recruitment.[17][19]

GPCR_Signaling cluster_downstream Downstream Signaling cluster_arrestin β-Arrestin Pathway Ligand Ligand (e.g., Thiophene Derivative) GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Arrestin β-Arrestin GPCR->Arrestin Recruitment Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messengers (cAMP, IP3, DAG, Ca2+) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Internalization Receptor Internalization & Desensitization Arrestin->Internalization

References

Application Note: A Scalable Protocol for the Synthesis of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The described method is based on the robust and versatile Gewald three-component reaction.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, data presentation, and process visualization to facilitate a successful scale-up synthesis.

Introduction

Substituted 2-aminothiophenes are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1][3] The structural motif of 2-aminothiophenes is present in a range of bioactive molecules, including antipsychotic drugs like olanzapine and non-steroidal anti-inflammatory drugs (NSAIDs) such as tinoridine.[1] The Gewald reaction, a multi-component condensation of a ketone, an active methylene compound, and elemental sulfur, stands as one of the most efficient and straightforward methods for the preparation of polysubstituted 2-aminothiophenes.[2][4] This application note details a scalable protocol for the synthesis of this compound, a valuable intermediate for further chemical derivatization.

Reaction Scheme

The synthesis proceeds via a one-pot Gewald reaction, where 1-phenylpropan-2-one, methyl cyanoacetate, and elemental sulfur react in the presence of a basic catalyst, morpholine, in a methanolic solution.

G cluster_product Product R1 1-Phenylpropan-2-one P1 This compound R1->P1 R2 Methyl Cyanoacetate R2->P1 R3 Sulfur (S) R3->P1 C1 Morpholine (catalyst) C1->P1 catalyst S1 Methanol (solvent) S1->P1 solvent

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory scale-up synthesis. Appropriate safety measures, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.

3.1. Materials and Equipment

  • 1-Phenylpropan-2-one (≥98%)

  • Methyl cyanoacetate (≥99%)

  • Elemental sulfur (powder, ≥99.5%)

  • Morpholine (≥99%)

  • Methanol (ACS grade)

  • Ethanol (for recrystallization)

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

3.2. Procedure

  • Reaction Setup: To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and a dropping funnel, add 1-phenylpropan-2-one (670 g, 5.0 mol), methyl cyanoacetate (495 g, 5.0 mol), elemental sulfur (160 g, 5.0 mol), and methanol (3.0 L).

  • Initiation: Stir the mixture to obtain a suspension. From the dropping funnel, add morpholine (435 g, 5.0 mol) dropwise over a period of 60-90 minutes. An exothermic reaction will be observed, and the temperature of the reaction mixture should be maintained between 35-40°C. Cooling with a water bath may be necessary.

  • Reaction: After the addition of morpholine is complete, heat the reaction mixture to 45-50°C and maintain this temperature with stirring for 4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will start to precipitate. Cool the mixture further in an ice bath for 1-2 hours to maximize precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with cold methanol (2 x 500 mL) to remove any unreacted starting materials and soluble impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid. Dry the final product under vacuum at 50°C.

Data Presentation

The following table summarizes the key quantitative data for the scale-up synthesis.

ParameterValue
Reactants
1-Phenylpropan-2-one670 g (5.0 mol)
Methyl cyanoacetate495 g (5.0 mol)
Elemental sulfur160 g (5.0 mol)
Morpholine435 g (5.0 mol)
Solvent
Methanol3.0 L
Reaction Conditions
Temperature45-50°C
Time4 hours
Product
Theoretical Yield1236.5 g
Actual Yield (Typical)927 - 1051 g
Yield (%)75 - 85%
Physical Properties
AppearanceYellow to light brown crystalline solid
Melting Point110-112°C (unconfirmed for this specific molecule)
Purity (by HPLC) ≥98%

Process Workflow

The following diagram illustrates the overall workflow for the scale-up synthesis.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Quality Control A Reactant Weighing and Solvent Preparation B Reaction Vessel Setup A->B C Charging of Reactants and Solvent B->C D Controlled Addition of Morpholine C->D E Heating and Reaction Monitoring (TLC) D->E F Cooling and Precipitation E->F G Filtration and Washing F->G H Recrystallization G->H I Drying H->I J Final Product Analysis (HPLC, NMR, MS) I->J

Figure 2: Overall workflow for the scale-up synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of methanol vapors and morpholine.

  • Exothermic Reaction: The initial addition of morpholine is exothermic. Ensure controlled addition and have a cooling bath ready to manage the temperature.

  • Sulfur: Elemental sulfur is a flammable solid. Avoid creating dust clouds and keep away from ignition sources.

  • Solvents: Methanol and ethanol are flammable. Use appropriate heating methods (e.g., heating mantle) and avoid open flames.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The use of the Gewald reaction offers an efficient one-pot procedure with good yields and high purity of the final product. This methodology is well-suited for producing multi-gram to kilogram quantities of the target compound, making it highly valuable for applications in drug discovery and development.

References

Troubleshooting & Optimization

Optimizing the Gewald Reaction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and optimize reaction conditions for higher yields of 2-aminothiophenes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your Gewald reaction experiments in a simple question-and-answer format.

Q1: Why is my Gewald reaction showing a low or no yield of the desired 2-aminothiophene product?

A1: Low or no product yield can stem from several factors. The first and most critical step to verify is the initial Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this step fails, the subsequent thiophene ring formation cannot occur.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure your carbonyl compound is free of impurities and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[1]

  • Optimize Base Selection: The choice and amount of base are critical for the Knoevenagel condensation.[1] Secondary amines like morpholine or piperidine are often effective, and triethylamine is also commonly used.[1][2] For less reactive ketones, a stronger base might be necessary.[2]

  • Confirm Initial Condensation: Run a small-scale reaction with only the carbonyl compound, active methylene nitrile, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm this initial step is proceeding before adding sulfur.[1]

  • Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.[2]

Q2: I've confirmed the initial condensation is working, but the overall yield is still poor. What should I investigate next?

A2: If the Knoevenagel condensation is successful, issues with the sulfur addition and subsequent cyclization are likely the cause. These steps are often influenced by reaction conditions.

Troubleshooting Steps:

  • Optimize Temperature: The reaction temperature affects the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating.[1] A temperature range of 40-60 °C is typical to improve sulfur's reactivity.[2] However, excessive heat can lead to side reactions.[2] It is advisable to screen a range of temperatures to find the optimum for your specific substrates.[1]

  • Select an Appropriate Solvent: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of elemental sulfur.[2]

  • Ensure Correct Stoichiometry: Precisely measure all reagents. Ensure all starting materials are pure and dry.[2]

Q3: My reaction mixture contains significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize them?

A3: Common byproducts in the Gewald reaction include unreacted starting materials, the Knoevenagel-Cope intermediate, and dimers or polymers.

Mitigation Strategies:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.[2] To address this, try increasing the reaction time or optimizing the temperature.[2]

  • Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile indicates that the sulfur addition and/or cyclization steps are slow.[2] Ensure sufficient sulfur is present and that the temperature and base are suitable for cyclization.[2]

  • Dimerization or Polymerization: Starting materials or intermediates can sometimes undergo self-condensation.[2] To minimize this, try adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent.[2]

Q4: I am working with a sterically hindered ketone and getting very low yields. Are there alternative procedures?

A4: Yes, for sterically hindered substrates, a two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and a base.[2] Additionally, microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[2]

Frequently Asked Questions (FAQs)

Q5: What is the general mechanism of the Gewald reaction?

A5: The reaction is understood to proceed in three main stages:

  • Knoevenagel Condensation: A base catalyzes the condensation of a ketone or aldehyde with an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][3][4]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate.[1][5] The mechanism for this step is complex and may involve polysulfide intermediates.[5][6]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product.[1][3][4]

Q6: Can microwave irradiation be used to improve the Gewald reaction?

A6: Absolutely. Microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[2][3][7]

Q7: Is it possible to perform the Gewald reaction under solvent-free conditions?

A7: Yes, solvent-free Gewald reactions have been successfully conducted, often using methods like high-speed ball milling or heating in a conventional oven.[1][8] These approaches can offer advantages in terms of green chemistry and simplified workup procedures.[1]

Q8: How does the choice of solvent affect the reaction?

A8: The solvent can significantly impact the outcome of the Gewald reaction. Polar solvents are generally favored as they can enhance the solubility and reactivity of sulfur.[1][2] Ethanol, methanol, and DMF are commonly used solvents.[2][7]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the impact of key reaction parameters on the yield of the Gewald reaction.

ParameterCommon OptionsEffect on Reaction and YieldTroubleshooting Considerations
Base Morpholine, Piperidine, TriethylamineCatalyzes the initial Knoevenagel condensation. The choice of base can significantly impact the reaction rate and yield.[2]For less reactive ketones, a stronger or different class of base may be required.[2]
Solvent Ethanol, Methanol, DMFPolar solvents generally enhance the solubility and reactivity of sulfur, favoring the reaction.[1][2]If sulfur solubility is an issue, consider switching to a more polar solvent.
Temperature Room Temperature to 70°C (typically 40-60°C)Gentle heating can improve sulfur's reactivity.[2] However, excessive heat may lead to the formation of side products.[1][2]Screen a range of temperatures to find the optimal balance for your specific substrates.[1]
Catalyst Ammonium salts (e.g., acetates, trifluoroacetates), Piperidinium borateCan promote the Knoevenagel-Cope condensation and enhance the overall yield.[7][9]Consider using a catalyst for challenging substrates or to improve reaction efficiency.
Energy Source Conventional Heating, Microwave Irradiation, Ball MillingMicrowave irradiation and ball milling can significantly reduce reaction times and improve yields.[2][3][7]These alternative energy sources are particularly useful for sterically hindered substrates or to accelerate slow reactions.[2]

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis with Conventional Heating

This protocol describes a standard one-pot synthesis using an amine base.[5]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.0 - 1.2 equiv)

  • Amine base (e.g., morpholine) (1.0 - 2.0 equiv)

  • Solvent (e.g., ethanol)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and solvent.

  • Add the amine base (e.g., morpholine, 1.0 equiv) to the mixture.

  • Heat the reaction mixture with stirring at a temperature of 50-70 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis

This method can significantly reduce reaction times.

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), amine base (1.0 equiv), and a suitable solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (optimization may be required).

  • After the reaction is complete, cool the vessel to room temperature.

  • Workup and purify the product as described in Protocol 1.

Visualizations

Gewald_Reaction_Workflow Start Starting Materials: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur - Base Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Intermediate2 Sulfur Adduct Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product 2-Aminothiophene Product Cyclization->Product

Caption: Workflow of the Gewald reaction mechanism.

Troubleshooting_Logic Start Low or No Yield Check_Knoevenagel Is Knoevenagel Condensation Occurring? Start->Check_Knoevenagel Troubleshoot_Knoevenagel Troubleshoot Condensation: - Check Starting Materials - Optimize Base - Remove Water Check_Knoevenagel->Troubleshoot_Knoevenagel No Check_Cyclization Are Sulfur Addition & Cyclization Occurring? Check_Knoevenagel->Check_Cyclization Yes Success Improved Yield Troubleshoot_Knoevenagel->Success Troubleshoot_Cyclization Troubleshoot Cyclization: - Optimize Temperature - Optimize Solvent - Check Stoichiometry Check_Cyclization->Troubleshoot_Cyclization No Check_Cyclization->Success Yes Troubleshoot_Cyclization->Success

Caption: Troubleshooting logic for low yield in the Gewald reaction.

References

Technical Support Center: Purification of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene commonly synthesized via the Gewald reaction.[1][2][3] This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible CauseSuggested Solution
Yellow/Orange Discoloration of the Product Presence of residual elemental sulfur from the Gewald reaction.- Wash the crude product with a solvent in which sulfur is soluble but the product is not, such as carbon disulfide (use with extreme caution in a well-ventilated fume hood) or hot ethanol. - Perform column chromatography. Sulfur will typically elute with non-polar solvents like hexanes.
Low Yield After Purification - Incomplete reaction. - Product loss during recrystallization due to high solubility in the chosen solvent. - Inappropriate solvent system for column chromatography leading to poor separation or co-elution.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - For recrystallization, use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Test a range of solvents. - Optimize the solvent system for column chromatography using TLC to achieve good separation (Rf value of ~0.3-0.4).
Presence of Starting Materials in the Purified Product Incomplete reaction or inefficient purification.- If starting materials are present after initial purification, a second purification step may be necessary. - For column chromatography, a shallower gradient or isocratic elution with a less polar solvent system might improve separation from less polar starting materials.
Oily Product Instead of a Solid Presence of impurities that are oils or that lower the melting point of the product.- Try triturating the oily product with a non-polar solvent like hexanes or diethyl ether to induce crystallization. - If trituration fails, column chromatography is recommended to remove the oily impurities.
Broad Melting Point Range The product is impure.- Recrystallize the product until a sharp and consistent melting point is achieved. - If recrystallization does not improve the melting point, column chromatography may be required to remove persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method for synthesizing polysubstituted 2-aminothiophenes like this compound is the Gewald reaction.[1][2][3] This is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2]

Q2: What are the typical impurities I can expect in the crude product?

A2: Common impurities include unreacted starting materials (ketone/aldehyde, α-cyanoester), elemental sulfur, and potential side products from self-condensation of the starting materials or dimerization.[3]

Q3: Which purification technique is better for this compound: recrystallization or column chromatography?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first step and can be effective if the impurities have significantly different solubilities from the desired product. It is a simpler and often faster method for obtaining crystalline material.[4][5][6]

  • Column chromatography is more effective for separating compounds with similar polarities and for removing a wider range of impurities, including colored byproducts and residual starting materials.[7] It is often used when recrystallization alone is insufficient to achieve the desired purity.

Q4: What are some suitable solvents for recrystallization?

A4: Ethanol is frequently mentioned as a suitable solvent for the recrystallization of similar 2-aminothiophene derivatives.[4][5][6] A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can also be tested to achieve optimal crystallization.

Q5: What is a recommended solvent system for column chromatography?

A5: For column chromatography on silica gel, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used. A typical starting point could be a 20:1 or 4:1 mixture of hexanes/EtOAc, with the polarity adjusted based on TLC analysis.[7]

Experimental Protocols

Recrystallization Protocol
  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., 20:1 hexanes/EtOAc). Collect fractions and monitor the separation using TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Gewald Reaction B Crude Product A->B C Initial Purification (e.g., Washing) B->C D Recrystallization C->D E Column Chromatography C->E F Purity Check (TLC, Melting Point) D->F E->F F->D Further Purification F->E Further Purification G Pure Product F->G Purity Confirmed

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product purity_check Assess Purity (TLC, appearance) start->purity_check oily_solid Is the product oily? purity_check->oily_solid Impure pure_product Pure Product purity_check->pure_product Pure discolored Is the product discolored? oily_solid->discolored No (Solid) triturate Triturate with non-polar solvent oily_solid->triturate Yes wash_sulfur Wash to remove sulfur discolored->wash_sulfur Yes (Yellow/Orange) recrystallize Recrystallization discolored->recrystallize No triturate->discolored wash_sulfur->recrystallize column_chrom Column Chromatography recrystallize->column_chrom Still Impure recrystallize->pure_product Pure column_chrom->pure_product

Caption: Troubleshooting logic for the purification of this compound.

References

Common side products in the synthesis of 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiophenes, with a focus on identifying and mitigating common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of 2-aminothiophenes, particularly via the Gewald reaction?

A1: The Gewald reaction, a cornerstone for 2-aminothiophene synthesis, may yield several side products. The most frequently encountered are:

  • Unreacted Starting Materials: Residual ketone/aldehyde and active methylene nitrile may remain if the reaction does not proceed to completion.

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile can be isolated if the subsequent sulfur addition and cyclization steps are slow or incomplete.

  • Dimerization Products: The Knoevenagel-Cope intermediate can undergo self-condensation to form a six-membered hexa-1,3-diene, which can sometimes be the major product depending on the reaction conditions.[1][2]

  • Polymerization Products: Under certain conditions, starting materials or intermediates may polymerize, leading to the formation of intractable tars.

  • Complex Polysulfides: The reaction of elemental sulfur can generate various polysulfide species, which may persist as colored impurities in the final product.

Q2: How can I minimize the formation of the dimeric side product?

A2: The dimerization of the α,β-unsaturated nitrile intermediate is a significant competing reaction.[1] To minimize its formation, consider the following strategies:

  • Control Reactant Concentration: Lowering the concentration of the reactants can disfavor the bimolecular dimerization reaction.

  • Modify Reagent Addition: Slow, controlled addition of the base or other reagents can help maintain a low concentration of the reactive intermediate, thus suppressing dimerization.

  • Optimize Temperature: The reaction temperature can influence the relative rates of the desired cyclization and the competing dimerization. A systematic temperature screen is advisable to find the optimal conditions for your specific substrates.

  • Choice of Solvent: The polarity of the solvent can impact the reaction pathway. Polar solvents like ethanol, methanol, or DMF are commonly employed and can influence the rate of the desired reaction over side reactions.

Q3: What is the role of the base in the Gewald reaction, and how does its choice affect side product formation?

A3: The base is a critical component in the Gewald reaction, catalyzing the initial Knoevenagel-Cope condensation. Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine. The choice and amount of base can significantly impact the reaction rate and the product distribution. An inappropriate base or concentration can lead to an increase in side products. For instance, a base that is too strong or used in excess might promote polymerization or other undesired side reactions.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of 2-aminothiophenes.

Issue Potential Cause Recommended Solution
Low or No Yield of 2-Aminothiophene Inefficient Knoevenagel-Cope condensation.* Ensure the use of an appropriate base (e.g., morpholine, piperidine). * Consider gentle heating to drive the condensation. * For less reactive ketones, a stronger base might be necessary.
Poor reactivity of elemental sulfur.* Use finely powdered, high-purity sulfur. * Ensure adequate stirring to keep the sulfur suspended. * Gently heat the reaction mixture (e.g., 40-60 °C) to improve sulfur's reactivity, but avoid excessive heat which can promote side reactions.[2]
Inefficient cyclization.* The reaction temperature may be too low for the cyclization step. Monitor the reaction by TLC to determine the optimal temperature and time.
Presence of a Major Impurity Unreacted Knoevenagel-Cope intermediate.* This suggests that the sulfur addition and/or cyclization are the rate-limiting steps. Try increasing the reaction temperature or time after the initial condensation. * Ensure the sulfur is well-dispersed in the reaction mixture.
Dimerization of the Knoevenagel-Cope intermediate.* Adjust the concentration of reactants (lower concentration is often better). * Modify the rate of addition of the base. * Screen different solvents to find one that favors the desired cyclization.
Dark Brown or Tarry Reaction Mixture Polymerization or other side reactions.* This can be caused by excessively high temperatures. Optimize the reaction temperature. * Ensure the purity of your starting materials, as impurities can catalyze polymerization.
Difficulty in Product Purification Presence of residual elemental sulfur.* Wash the crude product with a solvent in which sulfur is soluble but your product is not (e.g., carbon disulfide, with appropriate safety precautions). * Recrystallization is often effective for removing sulfur.
Formation of complex polysulfides.* Proper workup and purification, such as column chromatography or recrystallization, are necessary to remove these colored impurities.

Data Presentation

While a direct quantitative comparison of product versus side product yields is highly substrate and condition-dependent, the following table summarizes the general effect of reaction parameters on the yield of the desired 2-aminothiophene product, which can be used as a guide to minimize side product formation.

Parameter General Effect on 2-Aminothiophene Yield Notes
Temperature Increases reaction rate, but can also increase side product formation at higher temperatures.Optimal temperature is substrate-dependent and should be determined experimentally.
Base Choice of base is critical for the initial condensation.Morpholine is often cited as a highly effective base.
Solvent Polar solvents generally favor the reaction.Ethanol, methanol, and DMF are commonly used.
Reactant Concentration Lower concentrations can disfavor bimolecular side reactions like dimerization.
Microwave Irradiation Can significantly reduce reaction times and improve yields.A useful technique for optimizing reactions.

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis of a 2-Aminothiophene

This protocol describes a typical procedure for the synthesis of a polysubstituted 2-aminothiophene.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine or triethylamine) (1.0 - 2.0 eq)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone or aldehyde, the active methylene nitrile, elemental sulfur, and the solvent.

  • With stirring, add the base to the mixture.

  • Heat the reaction mixture to a temperature between 40-70 °C. The optimal temperature should be determined for each specific substrate combination.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Protocol 2: Two-Step Procedure for Sterically Hindered or Less Reactive Ketones

For substrates that are prone to side reactions or are unreactive under one-pot conditions, a two-step procedure can be more effective.

Step 1: Synthesis of the α,β-Unsaturated Nitrile (Knoevenagel-Cope Condensation)

  • In a round-bottom flask, dissolve the ketone or aldehyde and the active methylene nitrile in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of base (e.g., a few drops of piperidine or morpholine).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure. The crude α,β-unsaturated nitrile can be purified by recrystallization or column chromatography, or used directly in the next step if sufficiently pure.

Step 2: Cyclization to the 2-Aminothiophene

  • Dissolve the purified α,β-unsaturated nitrile and elemental sulfur in a suitable polar solvent (e.g., ethanol or DMF).

  • Add a stoichiometric amount of base (e.g., triethylamine or morpholine).

  • Heat the reaction mixture with stirring, monitoring its progress by TLC.

  • Upon completion, work up the reaction as described in Protocol 1 (steps 5-8).

Mandatory Visualization

Gewald_Reaction_Pathways Ketone Ketone/Aldehyde KnoevenagelIntermediate α,β-Unsaturated Nitrile (Knoevenagel-Cope Intermediate) Ketone->KnoevenagelIntermediate MethyleneNitrile Active Methylene Nitrile MethyleneNitrile->KnoevenagelIntermediate Sulfur Elemental Sulfur SulfurAdduct Sulfur Adduct Sulfur->SulfurAdduct Base Base Base->KnoevenagelIntermediate Catalyst Base->SulfurAdduct Promoter KnoevenagelIntermediate->SulfurAdduct Dimer Dimerized Side Product (Hexa-1,3-diene) KnoevenagelIntermediate->Dimer Dimerization (Side Reaction) Product 2-Aminothiophene SulfurAdduct->Product Cyclization & Tautomerization

Caption: Reaction scheme for 2-aminothiophene synthesis and a common side reaction pathway.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckCondensation Is Knoevenagel condensation complete? Start->CheckCondensation OptimizeCondensation Optimize Condensation: - Check base - Adjust temperature - Remove water CheckCondensation->OptimizeCondensation No CheckCyclization Is cyclization complete? CheckCondensation->CheckCyclization Yes OptimizeCondensation->Start Re-run OptimizeCyclization Optimize Cyclization: - Increase temperature - Ensure sulfur reactivity CheckCyclization->OptimizeCyclization No CheckDimer Is dimer the major byproduct? CheckCyclization->CheckDimer Yes OptimizeCyclization->Start Re-run MinimizeDimer Minimize Dimerization: - Lower reactant concentration - Slow reagent addition - Change solvent CheckDimer->MinimizeDimer Yes Purification Purify Product: - Recrystallization - Column chromatography CheckDimer->Purification No MinimizeDimer->Start Re-run

Caption: A troubleshooting workflow for optimizing 2-aminothiophene synthesis.

References

Technical Support Center: Synthesis of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. This polysubstituted 2-aminothiophene is typically synthesized via the Gewald multicomponent reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis is achieved through the Gewald reaction, a one-pot multicomponent condensation. The widely accepted mechanism involves three key stages:

  • Knoevenagel Condensation: A base, typically a secondary or tertiary amine, catalyzes the condensation of the carbonyl group of 1-phenylpropan-2-one with the active methylene group of methyl cyanoacetate. This forms an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile intermediate. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product. The formation of the stable aromatic thiophene ring is a major driving force for the reaction.[1][2][3]

Q2: What are the essential starting materials for this synthesis?

The primary starting materials for the synthesis of this compound are:

  • Carbonyl Compound: 1-phenylpropan-2-one (Phenylacetone)

  • Active Methylene Compound: Methyl cyanoacetate

  • Sulfur Source: Elemental sulfur

  • Base: A basic catalyst is required, commonly an amine such as morpholine, piperidine, or triethylamine.[2]

Q3: What is the critical role of the base in the Gewald synthesis?

The base plays a multifaceted role in the Gewald reaction. Its primary function is to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound.[2] Additionally, the amine base can activate the elemental sulfur, facilitating its addition to the α,β-unsaturated nitrile intermediate. Morpholine is often cited as a particularly effective base due to its ability to dissolve sulfur and form reactive polysulfides.

Q4: What are common side products, and how can their formation be minimized?

A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which can compete with the desired cyclization pathway, leading to a lower yield of the 2-aminothiophene. The formation of this dimer is highly dependent on the reaction conditions. To minimize its formation, it is advisable to carefully control the reaction temperature and the rate of reagent addition.

Troubleshooting Guide for Low Yield

Low or no yield of the desired product is a common issue. This guide provides a systematic approach to troubleshooting.

Issue 1: Inefficient Initial Condensation

If the initial Knoevenagel condensation is not proceeding efficiently, the overall yield will be low.

  • Possible Cause: Inappropriate base selection.

  • Troubleshooting Steps: The choice of base is critical. For less reactive ketones, a stronger base might be necessary. Consider screening different bases such as piperidine, morpholine, or triethylamine.

  • Possible Cause: Presence of water.

  • Troubleshooting Steps: The condensation step produces water, which can inhibit the reaction. While not always necessary, if you suspect water is an issue, consider using a Dean-Stark apparatus or adding a dehydrating agent.

Issue 2: Poor Sulfur Addition and Cyclization

Even if the initial condensation is successful, problems can arise in the subsequent steps.

  • Possible Cause: Suboptimal reaction temperature.

  • Troubleshooting Steps: The reaction temperature influences the rate of both sulfur addition and cyclization. While some Gewald reactions proceed at room temperature, others require heating. A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can promote side product formation. It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.

  • Possible Cause: Incorrect solvent choice.

  • Troubleshooting Steps: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the solubility and reactivity of elemental sulfur.

Issue 3: Impure Starting Materials or Incorrect Stoichiometry

The purity and correct measurement of reagents are fundamental to the success of the reaction.

  • Possible Cause: Impure reagents.

  • Troubleshooting Steps: Ensure that all starting materials, including the ketone, active methylene compound, and sulfur, are of high purity and dry.

  • Possible Cause: Inaccurate measurement of reagents.

  • Troubleshooting Steps: Precisely measure all reagents according to the chosen protocol. The stoichiometry of the reactants can influence the reaction outcome.

Issue 4: Product Loss During Workup and Purification

A significant portion of the product can be lost during the isolation and purification stages.

  • Possible Cause: Inefficient extraction.

  • Troubleshooting Steps: Ensure complete extraction of the product from the reaction mixture. The product may have some solubility in the aqueous layer, so re-extraction of the aqueous phase can sometimes improve the yield.

  • Possible Cause: Suboptimal purification method.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]

    • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography can be employed. A common eluent system is a gradient of ethyl acetate in hexanes.[2]

Quantitative Data on Reaction Parameters

Table 1: Effect of Different Bases on the Yield of a Model Gewald Reaction *

Base (20 mol%)Time (min)Yield (%)
Pyrrolidinium borate3092
Piperidinium borate2096
Morpholinium borate2594

*Data from a study on the synthesis of 2-aminothiophenes using a conjugate acid-base pair catalyst. The model reaction was cyclohexanone, malononitrile, and sulfur.

Table 2: Effect of Different Solvents on the Yield of a Model Gewald Reaction *

SolventTime (min)Yield (%)
Dichloromethane4580
Toluene4085
Acetonitrile3589
Ethanol3092
Ethanol/Water (9:1)2096
Water12065

*Data from a study on the synthesis of 2-aminothiophenes using a piperidinium borate catalyst. The model reaction was cyclohexanone, malononitrile, and sulfur.

Table 3: Effect of Temperature on the Yield of a Model Gewald Reaction *

Temperature (°C)Time (h)Yield (%)
Room Temperature24Trace
70384
1000.4296

*Data from a study on the synthesis of 2-aminothiophenes using a piperidinium borate catalyst. The model reaction was cyclohexanone, malononitrile, and sulfur.

Experimental Protocol

This is a general protocol for the one-pot synthesis of a 2-aminothiophene derivative and may require optimization for the specific synthesis of this compound.

Materials:

  • 1-phenylpropan-2-one (10 mmol)

  • Methyl cyanoacetate (10 mmol)

  • Elemental sulfur (12 mmol)

  • Morpholine (or another suitable base, 10-20 mol%)

  • Ethanol or Methanol (20-30 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylpropan-2-one (10 mmol), methyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualizations

Reaction Mechanism

Gewald_Reaction_Mechanism Start Starting Materials: 1-phenylpropan-2-one Methyl cyanoacetate Sulfur (S8) Base (e.g., Morpholine) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base-catalyzed Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Elemental Sulfur Intermediate2 Sulfur Adduct Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Thiophene Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product Methyl 2-amino-5-methyl-4- phenylthiophene-3-carboxylate Tautomerization->Product

Caption: The reaction mechanism for the Gewald synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Condensation Check Knoevenagel Condensation (TLC analysis) Start->Check_Condensation Condensation_OK Condensation is Successful Check_Condensation->Condensation_OK Yes Condensation_Fail Condensation Failed/ Incomplete Check_Condensation->Condensation_Fail No Check_Sulfur_Cyclization Investigate Sulfur Addition and Cyclization Condensation_OK->Check_Sulfur_Cyclization Optimize_Base Optimize Base: - Screen different bases - Adjust concentration Condensation_Fail->Optimize_Base Optimize_Base->Check_Condensation Optimize_Temp_Solvent Optimize Conditions: - Vary temperature - Screen solvents Check_Sulfur_Cyclization->Optimize_Temp_Solvent Issue Suspected Check_Purity Verify Reagent Purity and Stoichiometry Check_Sulfur_Cyclization->Check_Purity No Obvious Issue Optimize_Temp_Solvent->Check_Sulfur_Cyclization Purify_Reagents Purify/Dry Reagents Recalculate Stoichiometry Check_Purity->Purify_Reagents Impurity Suspected Check_Workup Review Workup and Purification Check_Purity->Check_Workup Purity OK Purify_Reagents->Check_Purity Optimize_Purification Optimize Purification: - Different recrystallization solvent - Adjust chromatography conditions Check_Workup->Optimize_Purification Loss Suspected Improved_Yield Improved Yield Check_Workup->Improved_Yield No Obvious Loss Optimize_Purification->Improved_Yield

References

Technical Support Center: Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Gewald reaction to synthesize this compound resulted in a low yield. What are the potential causes and solutions?

A1: Low yields in the Gewald reaction can stem from several factors. The reaction is a multi-component condensation, and its success is sensitive to reaction conditions.[1][2]

Potential Causes:

  • Inefficient Knoevenagel Condensation: The initial condensation between phenylacetone and methyl cyanoacetate may be incomplete.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the condensation and the subsequent cyclization with sulfur.

  • Incorrect Base/Catalyst Concentration: The choice and amount of base (e.g., morpholine, diethylamine) are crucial for promoting the reaction steps.[2][3]

  • Poor Quality of Reagents: Impurities in starting materials, especially the ketone, can lead to side reactions.

  • Side Reactions: Dimerization of the Knoevenagel intermediate can occur, reducing the yield of the desired thiophene.

Troubleshooting Flowchart:

G start Low Yield Observed check_reagents Verify Purity of Starting Materials (Phenylacetone, Methyl Cyanoacetate, Sulfur) start->check_reagents optimize_base Optimize Base/Catalyst (e.g., Morpholine, Diethylamine) - Adjust concentration - Test alternative bases check_reagents->optimize_base optimize_temp Optimize Reaction Temperature - Incremental adjustments (e.g., 40-60°C) optimize_base->optimize_temp monitor_reaction Monitor Reaction Progress via TLC - Check for consumption of starting materials - Identify major byproducts optimize_temp->monitor_reaction workup Review Work-up Procedure - Ensure complete precipitation of product monitor_reaction->workup end Improved Yield workup->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: I have isolated my crude product, but it is a dark, oily substance instead of a crystalline solid. How can I purify it?

A2: A dark, oily crude product suggests the presence of significant impurities. The most common purification methods for 2-aminothiophenes are recrystallization and column chromatography.[4] For oily products, column chromatography is often the more effective initial step.

Recommended Purification Strategy:

  • Column Chromatography: This is highly effective for separating the target compound from baseline impurities and colored byproducts.

  • Recrystallization: Once a solid is obtained from chromatography, recrystallization can be used to achieve higher purity.

Q3: What are the expected impurities in the synthesis of this compound?

  • Unreacted Starting Materials: Phenylacetone, methyl cyanoacetate, and elemental sulfur.

  • Knoevenagel Condensation Product: The intermediate formed from the condensation of phenylacetone and methyl cyanoacetate.

  • Dimerization Products: The Knoevenagel intermediate can dimerize, leading to a six-membered ring byproduct.

  • Other Thiophene Derivatives: Minor variations in the cyclization process can lead to isomeric thiophenes.

Q4: What are the recommended conditions for column chromatography?

A4: For substituted 2-aminothiophenes, silica gel is the standard stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).

Starting Conditions for Method Development:

ParameterRecommendation
Stationary Phase Silica Gel (60-120 or 100-200 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., starting with 9:1, then gradually increasing polarity to 7:3)
Monitoring Thin Layer Chromatography (TLC) with UV visualization (254 nm)

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: For closely related 2-aminothiophene-3-carboxylate derivatives, ethanol is a commonly cited and effective solvent for recrystallization.[2][3][5] Methanol or mixtures of ethanol and water could also be explored. The process generally involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized using TLC analysis first.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value of approximately 0.25-0.35.

  • Column Preparation (Slurry Method):

    • Choose a glass column of appropriate size for the amount of crude product.

    • In a beaker, mix silica gel (typically 50-100 times the weight of the crude product) with the initial, less polar mobile phase identified by TLC to form a slurry.

    • Secure the column vertically and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the column.

    • Open the stopcock and begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.

    • Gradually increase the polarity of the mobile phase if necessary to elute the product.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Purification Workflow Diagram:

G crude Crude Oily Product tlc TLC Analysis to Determine Optimal Solvent System crude->tlc column_prep Prepare Silica Gel Column tlc->column_prep load_sample Load Sample onto Column column_prep->load_sample elute Elute with Hexane:Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Crystalline Product evaporate->pure_product

Caption: Workflow for purification by column chromatography.

Protocol 2: Purification by Recrystallization

This protocol is based on methods used for analogous compounds and may require optimization.[2][3]

  • Solvent Selection:

    • Place a small amount of the solid product in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol).

    • If the solid dissolves at room temperature, the solvent is too polar.

    • If the solid is insoluble even when heated, the solvent is not polar enough.

    • The ideal solvent will dissolve the solid when hot but not at room temperature.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent (e.g., ethanol) to completely dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Purity of a Related Compound After Purification

The following data is for a structurally similar compound, Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, and is provided as a reference for expected purity levels after purification.

Purification MethodPurity LevelAnalytical Method
Not specified, likely recrystallization or chromatography>95%HPLC
[Data is illustrative based on similar compounds and may not represent the exact values for the target molecule.]

References

Technical Support Center: Recrystallization of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the recrystallization of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: The recommended solvent for recrystallizing this compound is ethanol.[1]

Q2: What is the expected appearance and melting point of the purified compound?

A2: After successful recrystallization from ethanol, Methyl 2-amino-4-phenylthiophene-3-carboxylate should be obtained as yellow crystals with a melting point of 145-147 ºC.[1] Note that the user's request specified "this compound"; however, a direct literature precedent for this specific compound's recrystallization was not found. The provided data is for the closely related "Methyl-2-amino-4-phenylthiophene-3-carboxylate". Researchers should expect similar properties but may need to optimize the procedure.

Q3: What are the key principles of a successful recrystallization?

A3: A successful recrystallization relies on the principle that the solubility of the compound of interest increases with temperature. The ideal solvent will dissolve the compound when hot but have low solubility when cold, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.[2]

Experimental Protocol: Recrystallization from Ethanol

This protocol details the procedure for the purification of crude this compound by recrystallization using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture gently on a hot plate with stirring. Continue to add small portions of ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for instance by air drying on the filter paper or in a desiccator.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No crystals form upon cooling The solution is not saturated enough (too much solvent was added).Reheat the solution and evaporate some of the ethanol to concentrate the solution. Then, allow it to cool again.
Nucleation has not occurred.Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available.
Compound "oils out" instead of crystallizing The solution is supersaturated, and the compound is coming out of solution above its melting point.Reheat the solution to dissolve the oil. Add a small amount of additional ethanol to decrease the saturation, and then allow it to cool more slowly.
The cooling process is too rapid.Ensure the solution cools slowly to room temperature before placing it in an ice bath.
Low yield of recovered crystals Too much solvent was used during the dissolution step.Use the minimum amount of hot ethanol necessary to dissolve the crude product.
The crystals are significantly soluble in the cold washing solvent.Ensure the ethanol used for washing is ice-cold and use only a minimal amount.
Premature crystallization occurred during hot filtration.Pre-heat the funnel and receiving flask before performing the hot filtration.
Crystals appear impure (e.g., discolored) Impurities were co-precipitated with the product.Ensure slow cooling to allow for selective crystallization. If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution before the hot filtration step.

Data Summary

Compound Recrystallization Solvent Crystal Appearance Melting Point (°C)
Methyl 2-amino-4-phenylthiophene-3-carboxylateEthanolYellow crystals145-147

Note: This data is for a closely related analogue. The properties of this compound are expected to be similar.

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Ethanol start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? crystals_form->oiling_out No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat solution - Add more solvent - Cool slowly oiling_out->troubleshoot_oiling Yes low_yield Yield is Low? collect_crystals->low_yield pure_product Pure Product Obtained low_yield->pure_product No troubleshoot_low_yield Troubleshoot: - Use minimal hot solvent - Wash with ice-cold solvent low_yield->troubleshoot_low_yield Yes end End pure_product->end troubleshoot_no_crystals->cool troubleshoot_oiling->cool troubleshoot_low_yield->pure_product

Caption: Troubleshooting workflow for the recrystallization process.

References

Technical Support Center: Gewald Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent dimer formation in the Gewald reaction, a crucial method for synthesizing polysubstituted 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the Gewald reaction and why does it occur?

A1: Dimer formation is a common side reaction in the Gewald synthesis where two molecules of the Knoevenagel-Cope condensation intermediate (an α,β-unsaturated nitrile) react with each other instead of with elemental sulfur to form the desired thiophene ring.[1] This side reaction is competitive with the main reaction pathway and its prevalence is highly dependent on the specific reaction conditions.[1]

Q2: What are the main factors that influence dimer formation?

A2: The key factors influencing dimer formation are:

  • Reaction Temperature: Higher temperatures can sometimes favor the dimerization pathway. Careful temperature control is crucial.[1]

  • Choice of Base: The type and concentration of the base used can significantly impact the reaction's selectivity.

  • Solvent Polarity: The solvent can affect the solubility of reactants and intermediates, thereby influencing the relative rates of the desired reaction and the side reactions.[1]

  • Rate of Reagent Addition: Slow or controlled addition of reagents can sometimes minimize the concentration of the intermediate prone to dimerization.[1]

  • Reactant Concentration: Higher concentrations of the α,β-unsaturated nitrile intermediate can increase the likelihood of dimerization.[1]

Q3: Can the choice of catalyst help in preventing dimer formation?

A3: Yes, the choice of catalyst can be critical. While traditional methods often use stoichiometric amounts of amine bases, newer protocols have shown that catalytic amounts of certain catalysts, such as L-proline or piperidinium borate, can promote the desired reaction pathway and lead to higher yields of the 2-aminothiophene with minimal side products.

Q4: Is it possible to reverse dimer formation?

A4: In some cases, it has been reported that under suitable reaction conditions, the formed dimer can undergo recyclization to the desired 2-aminothiophene. However, preventing its initial formation is a more effective strategy.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize dimer formation in your Gewald reaction experiments.

Issue: Significant Dimer Formation Observed

1. Review and Optimize Reaction Temperature:

  • Problem: The reaction temperature may be too high, favoring the dimerization of the α,β-unsaturated nitrile intermediate.

  • Solution: Screen a range of temperatures to find the optimal condition for your specific substrates. It is advisable to start at a lower temperature (e.g., room temperature or 45°C) and gradually increase it if the reaction is too slow.[1]

2. Evaluate the Base:

  • Problem: The base used may be promoting the dimerization side reaction.

  • Solution: Experiment with different bases. While secondary amines like morpholine and piperidine are common, tertiary amines like triethylamine or alternative catalysts like L-proline or piperidinium borate might offer better selectivity.

3. Modify Solvent Conditions:

  • Problem: The solvent may not be optimal for the desired reaction pathway.

  • Solution: Test different solvents. Polar solvents like ethanol, methanol, or DMF are commonly used and can enhance the desired condensation with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is also an important consideration.[1]

4. Adjust Reagent Addition and Concentration:

  • Problem: A high concentration of the Knoevenagel-Cope intermediate can lead to increased dimerization.

  • Solution:

    • Try adding one of the reactants (e.g., the carbonyl compound or the active methylene nitrile) slowly to the reaction mixture to keep the instantaneous concentration of the intermediate low.

    • Consider running the reaction at a lower overall concentration.

5. Consider a Two-Step Procedure:

  • Problem: In a one-pot reaction, the conditions for the initial condensation and the subsequent cyclization may not be optimal simultaneously, leading to side reactions.

  • Solution: Isolate the α,β-unsaturated nitrile intermediate after the Knoevenagel-Cope condensation. Then, subject this purified intermediate to the reaction with sulfur and base in a separate step. This allows for the optimization of conditions for each step independently.

6. Explore Alternative Energy Sources:

  • Problem: Conventional heating may lead to longer reaction times and increased side products.

  • Solution: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the Gewald reaction, which can help minimize the formation of byproducts.[2]

Data on Reaction Condition Optimization

The following tables summarize quantitative data on how different reaction parameters can affect the yield of the desired 2-aminothiophene product. While specific percentages for dimer formation are not always reported, a higher yield of the desired product generally indicates a reduction in side reactions, including dimerization.

Table 1: Effect of Different Bases on Gewald Reaction Yield

BaseCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Pyrrolidinium Borate20Ethanol/Water (9:1)10030 min92[3]
Piperidinium Borate 20 Ethanol/Water (9:1) 100 20 min 96 [3]
Morpholinium Borate20Ethanol/Water (9:1)10035 min90[3]
L-Proline10DMF60-up to 84
MorpholineStoichiometricEthanolReflux2-12 h-[4]

Note: Higher yields suggest more efficient conversion to the desired product and less formation of byproducts like dimers.

Table 2: Effect of Solvent on Gewald Reaction Yield (using Piperidinium Borate catalyst)

SolventTemperature (°C)TimeYield (%)Reference
Water1005 h45[3]
Methanol1002 h82[3]
Ethanol1001.5 h88[3]
Acetonitrile1003 h75[3]
Ethanol/Water (9:1) 100 25 min 96 [3]
Dichloromethane1006 h30[3]
Toluene1005 h65[3]
Tetrahydrofuran1004 h70[3]

Table 3: Effect of Temperature on Gewald Reaction Yield (using Piperidinium Borate catalyst)

Temperature (°C)TimeYield (%)Reference
Room Temperature24 hTraces[3]
703 h84[3]
100 25 min 96 [3]

Experimental Protocols

Protocol 1: Microwave-Assisted Gewald Synthesis to Minimize Byproducts [2]

This protocol utilizes microwave irradiation to accelerate the reaction and improve yields, which can help to reduce the formation of dimers.

  • Reagents and Conditions:

    • Aldehyde/Ketone (1 mmol)

    • Active methylene nitrile (e.g., methyl cyanoacetate) (1.1 mmol)

    • Sulfur (1.1 mmol)

    • Pyrrolidine (1 mmol)

    • DMF (3 mL)

  • Procedure:

    • Combine the aldehyde/ketone, active methylene nitrile, sulfur, and pyrrolidine in a microwave reaction vial.

    • Add DMF as the solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture for 30 minutes at a suitable temperature (optimized for the specific substrates).

    • After the reaction is complete, cool the mixture and process it through standard workup and purification procedures.

  • Expected Outcome: This method has been reported to produce 2-aminothiophene derivatives in yields ranging from 57% to 95%.[2]

Visualizing Reaction Pathways

Gewald Reaction and Dimer Formation Pathway

The following diagram illustrates the main pathway of the Gewald reaction leading to the desired 2-aminothiophene and the competing dimerization pathway.

Gewald_Reaction Reactants Ketone/Aldehyde + Active Methylene Nitrile Intermediate α,β-Unsaturated Nitrile (Knoevenagel-Cope Product) Reactants->Intermediate Base catalyst Product 2-Aminothiophene Intermediate->Product + Sulfur, Base (Desired Pathway) Dimer Dimer Byproduct Intermediate->Dimer Dimerization (Side Reaction) Sulfur Sulfur (S8)

Caption: The Gewald reaction pathway and the competing dimerization side reaction.

Troubleshooting Workflow for Dimer Formation

This workflow provides a logical sequence of steps to address the issue of dimer formation.

Troubleshooting_Workflow Start High Dimer Formation Observed Temp Optimize Temperature (e.g., lower temp) Start->Temp Base Change Base/ Catalyst Temp->Base If dimer persists Solvent Modify Solvent Base->Solvent If dimer persists Addition Adjust Reagent Addition/Concentration Solvent->Addition If dimer persists TwoStep Consider Two-Step Protocol Addition->TwoStep For more control Microwave Try Microwave Synthesis Addition->Microwave For faster reaction End Dimer Minimized TwoStep->End Microwave->End

Caption: A step-by-step workflow for troubleshooting dimer formation in the Gewald reaction.

References

Technical Support Center: Optimizing Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for optimizing thiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing thiophenes?

A1: Several classical and modern catalytic methods are employed for thiophene synthesis, each with its advantages and specific applications. The most common include:

  • Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[1]

  • Gewald Aminothiophene Synthesis: A multi-component reaction that yields highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2]

  • Fiesselmann Thiophene Synthesis: This synthesis produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[3]

  • Hinsberg Thiophene Synthesis: This method involves the condensation of an α-diketone with a dialkyl thiodiacetate under basic conditions.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like Suzuki-Miyaura coupling are used for the synthesis of aryl- and heteroaryl-substituted thiophenes.[5]

  • Industrial Synthesis: Large-scale production often involves the vapor-phase reaction of C4 feedstocks (like butanol) with a sulfur source (e.g., carbon disulfide) over metal oxide catalysts at high temperatures. The reaction of furan with hydrogen sulfide over alumina-supported catalysts is another industrial route, capable of achieving yields of 95–98 mol%.[2]

Q2: How do I choose the right catalyst for my thiophene synthesis?

A2: The optimal catalyst choice depends on the specific reaction, desired product, and available starting materials.

  • For Paal-Knorr synthesis , phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are common sulfurizing agents. Lawesson's reagent is often milder and can provide better selectivity against furan byproduct formation.

  • In Gewald synthesis , the base is a critical component. Secondary amines like morpholine or piperidine, or tertiary amines like triethylamine are frequently used.[4] Recent studies show that a piperidinium borate salt can act as an efficient and recyclable conjugate acid-base catalyst.[6]

  • For Fiesselmann synthesis , a base is required to facilitate the condensation.

  • Hinsberg synthesis is also conducted under basic conditions.[4]

  • For cross-coupling reactions , a palladium catalyst, such as palladium(II) acetate, is typically used in combination with a suitable ligand and a base.[7]

Q3: What are the main challenges in optimizing thiophene synthesis?

A3: Common challenges include:

  • Low Yield: This can be due to suboptimal reaction conditions, poor catalyst activity, or impure reagents.[8]

  • Poor Selectivity: Formation of byproducts, such as furans in the Paal-Knorr synthesis, or undesired regioisomers in the synthesis of substituted thiophenes.

  • Catalyst Deactivation: Catalysts can be poisoned by impurities or deactivated by coke formation at high temperatures.[9]

  • Difficult Purification: The similar polarities of thiophene derivatives and byproducts can make separation challenging.[10]

Troubleshooting Guides

Issue 1: Low Product Yield

Q: My reaction is giving a low yield of the desired thiophene. How can I improve it?

A: A systematic approach to troubleshooting is essential. Consider the following factors:

Potential CauseRecommended SolutionRationale
Suboptimal Reaction Conditions Optimize temperature, reaction time, and reactant concentrations through small-scale trial reactions.[11]Each reaction has an optimal set of conditions. Deviations can lead to incomplete reactions or side product formation.
Poor Catalyst Activity Use a fresh batch of catalyst or regenerate the existing catalyst if possible. For cross-coupling reactions, screen different ligands.Catalysts can degrade over time or become poisoned. The ligand plays a crucial role in the activity and stability of palladium catalysts.
Impure Reagents or Solvents Use high-purity starting materials and anhydrous solvents, especially for moisture-sensitive reactions.[11]Impurities can act as catalyst poisons or participate in side reactions. Water can deactivate many catalysts and reagents.
Inefficient Mixing Ensure vigorous stirring, especially in heterogeneous reactions.Proper mixing is crucial for ensuring all reactants come into contact with the catalyst and each other.
Product Decomposition Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.The desired product may be unstable under the reaction conditions, leading to degradation over time.[11]
Issue 2: Poor Selectivity and Byproduct Formation

Q: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?

A: Improving selectivity often involves fine-tuning the reaction conditions and catalyst choice.

  • Furan byproduct in Paal-Knorr Synthesis:

    • Solution: Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent.

    • Rationale: Lawesson's reagent is a milder thionating agent and can reduce the extent of the competing dehydration reaction that forms furan.

    • Solution: Maintain the lowest effective reaction temperature.

    • Rationale: Higher temperatures can favor the dehydration pathway leading to furan formation.

  • Regioisomer Formation:

    • Solution: For reactions involving unsymmetrical starting materials, the choice of catalyst and reaction conditions can influence which isomer is favored. Steric hindrance in the substrate or catalyst can direct the reaction to a specific position. In some cases, using a directing group on the substrate can control regioselectivity.

    • Rationale: The electronic and steric properties of the reactants and catalyst play a key role in determining the regiochemical outcome of the reaction.

Issue 3: Catalyst Deactivation

Q: My catalyst seems to lose activity during the reaction. What can I do?

A: Catalyst deactivation is a common problem, especially in industrial processes.

Deactivation MechanismTroubleshooting Steps
Coke Formation For solid acid catalysts like zeolites, regeneration can be achieved by controlled combustion of the coke in a stream of air or dilute oxygen.[9]
Poisoning by Impurities Ensure all reactants and solvents are rigorously purified and dried before use. For transition metal catalysts, be aware of sulfur compounds in the starting materials (if not part of the desired reaction) which can act as poisons.

Quantitative Data on Catalyst Performance

Table 1: Optimization of Catalyst Loading for Gewald Synthesis of 2-Aminothiophenes using Piperidinium Borate

EntryCatalyst Loading (mol%)TimeYield (%)
1024 hNo Reaction
21030 min92
31525 min94
42020 min96
Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), and piperidinium borate in ethanol/water (9:1) at 100 °C.[3]

Table 2: Comparison of Different Bases for Gewald Synthesis

BaseCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
None010024 hNo Reaction
Piperidinium Borate201002096
MorpholineStoichiometricNot SpecifiedNot SpecifiedHigh Yields Reported
Data compiled from multiple sources for the reaction of cyclohexanone, malononitrile, and sulfur.[6]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-hexanedione (1,4-dicarbonyl compound).

  • Reagent Addition: Add Lawesson's reagent (0.5 equivalents) to the flask.

  • Reaction Conditions: Heat the mixture to reflux in an appropriate anhydrous solvent (e.g., toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over ice water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Protocol 2: Gewald Synthesis of a 2-Aminothiophene Derivative
  • Reaction Setup: To a round-bottom flask, add the ketone (e.g., cyclohexanone, 1 equiv), the active methylene compound (e.g., malononitrile, 1 equiv), and elemental sulfur (1 equiv).

  • Catalyst and Solvent Addition: Add the piperidinium borate catalyst (20 mol%) and a solvent mixture of ethanol/water (9:1).[3]

  • Reaction Conditions: Stir the mixture at 100 °C and monitor the reaction progress by TLC.[3]

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter the product, wash it with cold ethanol, and dry it.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[4]

Protocol 3: Fiesselmann Thiophene Synthesis
  • Reaction Setup: In a suitable flask, dissolve the α,β-acetylenic ester in an anhydrous alcohol (e.g., ethanol).

  • Reagent Addition: Add the thioglycolic acid derivative (e.g., ethyl thioglycolate) to the solution.

  • Base Addition: Slowly add a solution of a base (e.g., sodium ethoxide in ethanol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: After the reaction is complete, evaporate the solvent. Dissolve the residue in water and acidify with a dilute acid (e.g., HCl).

  • Purification: The precipitated product can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[5]

Protocol 4: Hinsberg Thiophene Synthesis
  • Reaction Setup: Combine the α-diketone (e.g., benzil) and the dialkyl thiodiacetate (e.g., diethyl thiodiacetate) in a flask.

  • Base Addition: Add a strong base (e.g., sodium ethoxide) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to facilitate the condensation.

  • Hydrolysis: After the initial condensation, the crude ester product is hydrolyzed using an aqueous acid.

  • Purification: The resulting thiophene-2,5-dicarboxylic acid derivative can be isolated and purified by standard techniques such as recrystallization.[12]

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed reagent_check Check Reagent Purity & Stoichiometry start->reagent_check condition_check Verify Reaction Conditions (T, P, Time) start->condition_check catalyst_check Assess Catalyst Activity start->catalyst_check workup_check Review Workup & Purification start->workup_check reagent_ok Re-run with Purified Reagents reagent_check->reagent_ok Impure condition_ok Optimize T, P, Time condition_check->condition_ok Suboptimal catalyst_ok Use Fresh Catalyst / Screen Ligands catalyst_check->catalyst_ok Inactive workup_ok Modify Purification Method workup_check->workup_ok Losses Detected

Caption: A logical troubleshooting workflow for low reaction yields.

Paal_Knorr_Thiophene_Synthesis start 1,4-Dicarbonyl Compound intermediate Thionation & Cyclization start->intermediate reagent Sulfurizing Agent (P₄S₁₀ or Lawesson's Reagent) reagent->intermediate product Thiophene intermediate->product byproduct Furan (byproduct) intermediate->byproduct

Caption: Reaction pathway for the Paal-Knorr thiophene synthesis.

Gewald_Aminothiophene_Synthesis ketone Ketone / Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel cyanoester α-Cyanoester cyanoester->knoevenagel sulfur Elemental Sulfur cyclization Sulfur Addition & Cyclization sulfur->cyclization base Base Catalyst base->knoevenagel knoevenagel->cyclization product 2-Aminothiophene cyclization->product

Caption: Key steps in the Gewald aminothiophene synthesis.

Fiesselmann_Thiophene_Synthesis alkyne α,β-Acetylenic Ester addition Michael Addition alkyne->addition thioglycolate Thioglycolic Acid Derivative thioglycolate->addition base Base base->addition cyclization Cyclization & Tautomerization addition->cyclization product 3-Hydroxythiophene Derivative cyclization->product

Caption: Reaction mechanism of the Fiesselmann thiophene synthesis.

Hinsberg_Thiophene_Synthesis diketone α-Diketone condensation Double Aldol Condensation diketone->condensation thiodiacetate Dialkyl Thiodiacetate thiodiacetate->condensation base Base base->condensation hydrolysis Hydrolysis condensation->hydrolysis product Thiophene Dicarboxylic Acid Derivative hydrolysis->product Palladium_Catalytic_Cycle pd0 Pd(0) oxidative_addition Oxidative Addition (Thiophene-X + Pd(0)) pd0->oxidative_addition pd2 Pd(II) Intermediate transmetalation Transmetalation (with Ar-B(OH)₂) pd2->transmetalation Aryl Exchange reductive_elimination Reductive Elimination pd2->reductive_elimination oxidative_addition->pd2 transmetalation->pd2 Aryl Exchange reductive_elimination->pd0 product Aryl-Thiophene reductive_elimination->product

References

Managing reaction temperature for selective thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on managing reaction temperature to achieve selective thiophene synthesis. Below are troubleshooting guides and frequently asked questions (FAQs) for common synthetic methods.

General FAQs

Q1: Why is reaction temperature a critical parameter in selective thiophene synthesis?

A1: Reaction temperature is a crucial factor that influences reaction rate, product yield, and selectivity. Many thiophene syntheses involve competing reaction pathways or the formation of side products. Temperature control can be used to favor the kinetics of the desired product formation over undesired pathways. For instance, in the Paal-Knorr synthesis, temperature modulation can influence the selectivity between the desired thiophene and a furan byproduct.[1] In the Gewald reaction, a temperature that is too low may lead to a slow reaction, while a temperature that is too high can promote the formation of byproducts.

Q2: What are the general signs that my reaction temperature is not optimized?

A2: Indications of a non-optimized reaction temperature include:

  • Low yield of the desired product: The temperature may be too low for the reaction to proceed efficiently, or too high, causing decomposition of reactants or products.

  • Formation of significant byproducts: A common issue is the formation of side products due to competing reaction pathways that can be favored at certain temperatures.[1]

  • Incomplete conversion of starting materials: If the reaction is sluggish, a gradual increase in temperature might be necessary to improve the conversion rate.[1]

  • Product decomposition: The desired thiophene derivative may be unstable at the reaction temperature, leading to degradation over time.

Paal-Knorr Thiophene Synthesis: Troubleshooting Guide

The Paal-Knorr synthesis is a widely used method for preparing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[2][3][4]

Q3: I am observing a significant amount of furan byproduct in my Paal-Knorr synthesis. How can I improve the selectivity for the thiophene product by managing the temperature?

A3: The formation of a furan byproduct is a common competing pathway, as sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent can also act as dehydrating agents.[1] While switching to a milder sulfurizing agent like Lawesson's reagent is a primary recommendation, temperature control is also key. A gradual and cautious increase in reaction temperature may be necessary for less reactive substrates to achieve a reasonable reaction rate; however, excessively high temperatures can promote side reactions.[1] It is advisable to start at a moderate temperature and slowly increase it while monitoring the reaction progress by TLC or GC to find the optimal balance between reaction rate and selectivity.

Q4: My Paal-Knorr reaction is very slow, and I have a lot of unreacted starting material. Can I just increase the temperature?

A4: Yes, for less reactive substrates, a higher temperature may be necessary to achieve a reasonable reaction rate.[1] However, this should be done cautiously. A stepwise increase in temperature while closely monitoring for the appearance of byproducts is the recommended approach. Using a higher-boiling point, anhydrous, non-polar solvent such as toluene or xylene can facilitate reaching the required temperature to drive the reaction to completion.[1]

Quantitative Data: Paal-Knorr Synthesis

The following table summarizes typical reaction conditions for Paal-Knorr thiophene synthesis, including variations in temperature for different heating methods.

MethodTemperature (°C)Reaction TimeTypical YieldReference
Conventional Heating110-140 (Reflux)2-6 hoursGood[1]
Microwave-Assisted15010-20 minutesGood to Excellent[2]

Gewald Aminothiophene Synthesis: Troubleshooting Guide

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, elemental sulfur, and a base.[5]

Q5: My Gewald reaction is giving a low yield. How do I determine the optimal temperature?

A5: The optimal temperature for a Gewald reaction is substrate-dependent. Some reactions proceed at room temperature, while others require heating. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to the formation of side products, such as dimers of the α,β-unsaturated nitrile intermediate. It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the best conditions for your specific substrates. For some variations, a reaction temperature not exceeding 45°C is recommended, while other protocols suggest heating at 50-70°C.[6]

Q6: Can temperature be used to control side reactions in the Gewald synthesis?

A6: Yes, temperature can influence the rate of side reactions. For instance, the dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization. The formation of this dimer is highly dependent on the reaction conditions, including temperature. Adjusting the temperature or the rate of addition of reagents may help to minimize this side reaction.

Quantitative Data: Gewald Synthesis

The following table presents data on the effect of temperature on the yield of a model Gewald reaction.

EntryTemperature (°C)TimeYield (%)
1Room Temperature24 hoursTraces
2703 hours84
310025 minutes96

Data adapted from a study on a model reaction of cyclohexanone, malononitrile, and sulfur.

Fiesselmann Thiophene Synthesis: Troubleshooting Guide

The Fiesselmann synthesis produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[7]

Q7: I am getting a low yield in my Fiesselmann synthesis. What role does temperature play?

A7: While the initial addition of the thioglycolate to the acetylenic ester is often performed at a low temperature (e.g., 5°C) to control the exothermic reaction, the subsequent cyclization may require heating. The specific temperature will depend on the substrates and the base used. If the reaction is sluggish, a gradual increase in temperature after the initial addition may improve the yield. However, as with other syntheses, excessive heat can lead to byproduct formation.

Q8: What are common side reactions in the Fiesselmann synthesis that can be influenced by temperature?

A8: A potential side reaction is the formation of a thioacetal without subsequent cyclization, especially if a weaker base is used. The temperature can influence the equilibrium between the adducts and the starting materials, as well as the rate of the cyclization step. In some variations, a stronger base and heating are used to promote the Dieckmann condensation that leads to the final thiophene product.[8] Careful control of the temperature during both the addition and cyclization phases is important for maximizing the yield of the desired product.

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of Substituted Thiophenes

Materials:

  • Substituted 1,4-diketone (0.5 mmol)

  • Lawesson's Reagent (0.6 mmol, 1.2 equiv.)

  • Toluene (5 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • Combine the 1,4-diketone and Lawesson's Reagent in the microwave reactor vial.

  • Add toluene and the magnetic stir bar to the vial.

  • Securely cap the reaction vessel.

  • Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure substituted thiophene.[1]

Protocol 2: Conventional Heating Method for Paal-Knorr Thiophene Synthesis

Materials:

  • Substituted 1,4-diketone (5 mmol)

  • Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)

  • Anhydrous Toluene or Xylene (50 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To the round-bottom flask charged with the 1,4-diketone, add the anhydrous solvent.

  • Add the phosphorus pentasulfide portion-wise with stirring.

  • Heat the mixture to reflux (typically 110-140°C) and maintain for 2-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the mixture over ice water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.[1]

Protocol 3: General Procedure for Gewald Synthesis (Conventional Heating)

Materials:

  • Ketone or aldehyde (10 mmol)

  • α-Cyanoester (10 mmol)

  • Elemental sulfur (10 mmol)

  • Amine base (e.g., morpholine or triethylamine, 20 mmol)

  • Ethanol or Methanol (30-50 mL)

Procedure:

  • In a round-bottom flask, combine the ketone/aldehyde, α-cyanoester, elemental sulfur, and solvent.

  • Add the amine base dropwise with stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture with stirring at a temperature of 50-70 °C.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.[6]

Visualizations

Paal_Knorr_Pathway start 1,4-Dicarbonyl Compound intermediate Thioketone Intermediate start->intermediate Thionation furan Furan Byproduct start->furan Dehydration (Side Reaction) reagent Sulfurizing Agent (e.g., P₄S₁₀) thiophene Thiophene Product intermediate->thiophene Cyclization & Dehydration heat Heat (Δ) heat->intermediate heat->furan Troubleshooting_Workflow start Low Yield or Poor Selectivity check_temp Is Temperature Optimized? start->check_temp other_params Optimize Other Parameters (Solvent, Reagents) start->other_params If Temp. is Optimized adjust_temp Adjust Temperature (Increase/Decrease) check_temp->adjust_temp No success Improved Yield/ Selectivity check_temp->success Yes monitor Monitor by TLC/GC adjust_temp->monitor monitor->check_temp Gewald_Reaction_Scheme ketone Ketone/ Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel cyanoester α-Cyanoester cyanoester->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate cyclization Addition & Cyclization intermediate->cyclization sulfur Sulfur (S₈) + Base sulfur->cyclization aminothiophene 2-Aminothiophene cyclization->aminothiophene heat Heat (Δ) heat->knoevenagel heat->cyclization

References

Technical Support Center: Post-Synthesis Workup for 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the post-synthesis workup of 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after the synthesis of 2-aminothiophenes, particularly via the Gewald reaction?

A1: Common impurities include unreacted starting materials (ketone/aldehyde and active methylene nitrile), the intermediate Knoevenagel condensation product, dimeric side products, and residual elemental sulfur.[1][2] In some cases, complex polysulfides can also form, leading to colored impurities.[2]

Q2: My product has precipitated out of the reaction mixture upon cooling. What is the general procedure to follow?

A2: If your 2-aminothiophene product has precipitated, you can collect the solid by filtration. The collected solid should then be washed with a cold solvent, such as ethanol, to remove residual impurities.[3][4] Further purification is often necessary to achieve high purity.

Q3: No precipitate formed after cooling the reaction mixture. How should I proceed with the workup?

A3: If no precipitate forms, the solvent should be removed under reduced pressure. The resulting residue can then be purified using techniques such as recrystallization or column chromatography.[3]

Q4: My purified 2-aminothiophene is an oil instead of a solid. What could be the reason, and how can I solidify it?

A4: The presence of residual solvent or impurities can cause the product to be an oil.[2] To induce solidification, you can try precipitating the product by adding a non-polar solvent to a solution of your product in a polar solvent. If this fails, column chromatography is recommended to isolate the pure, solid compound.[2]

Q5: Are 2-aminothiophenes generally stable compounds?

A5: Yes, 2-aminothiophenes are typically stable, crystalline solids that can be handled and stored without special precautions.[3] However, stability can be influenced by the substituents on the thiophene ring.

Troubleshooting Guides

Issue 1: Low Yield of Isolated Product
Potential Cause Troubleshooting Steps
Incomplete Reaction Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).[2]
Product Loss During Workup If your 2-aminothiophene is a polar salt, avoid excessive washing with non-polar solvents during filtration. For water-soluble products, consider extraction with an appropriate organic solvent after basification, followed by acidification to precipitate the salt.[2]
Degradation of Starting Materials or Product Ensure the use of high-purity, dry reagents and solvents. Running the reaction under an inert atmosphere can also be beneficial.[2]
Suboptimal Purification Choose the most suitable purification method (recrystallization or column chromatography) based on the properties of your specific 2-aminothiophene and the nature of the impurities.
Issue 2: Persistent Impurities After Initial Purification
Impurity Identification Recommended Action
Residual Elemental Sulfur Yellowish tinge to the product.Recrystallization is often effective. Washing the crude product with a solvent in which sulfur is soluble but the product is not can also help.[1]
Unreacted Starting Materials Characteristic spots on TLC.Optimize reaction conditions (time, temperature) to drive the reaction to completion. Column chromatography can effectively separate the product from starting materials.
Knoevenagel Intermediate A major impurity with a higher Rf value on TLC compared to the product.[2]Ensure sufficient heating and reaction time for the cyclization step.
Polymeric/Tarry Byproducts Dark, tarry appearance of the crude product.These can sometimes be removed by trituration with a suitable solvent or by column chromatography.

Data Presentation: Comparison of Purification Methods

While a direct quantitative comparison for a single 2-aminothiophene derivative is scarce in the literature, the following table summarizes typical yields and purities reported for various 2-aminothiophenes synthesized via the Gewald reaction and purified by different methods.

Purification Method Typical Overall Yield Range (%) Reported Purity Notes
Recrystallization from Ethanol 42 - 90[5][6]Typically yields analytically pure material (as indicated by melting point and NMR).A common and effective method for solid 2-aminothiophenes.[3]
Recrystallization from Ethyl Acetate/Hexanes 75 - 98[5]High purity.Good for compounds with intermediate polarity.
Silica Gel Column Chromatography 26 - 94[5]High purity, often >95%.Useful for purifying oils or when recrystallization is ineffective.[3]
Filtration and Washing 29 - 98[5]Purity can be variable and may require further purification.Often used as an initial purification step.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol
  • Dissolution: Transfer the crude 2-aminothiophene product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities (like elemental sulfur) are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude 2-aminothiophene in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 2-aminothiophene.

Mandatory Visualizations

experimental_workflow start Crude Reaction Mixture precipitate Precipitate Forms? start->precipitate filtration Filtration & Washing (Cold Ethanol) precipitate->filtration Yes concentrate Concentrate Under Reduced Pressure precipitate->concentrate No purification Purification filtration->purification concentrate->purification recrystallization Recrystallization purification->recrystallization column_chromatography Column Chromatography purification->column_chromatography pure_product Pure 2-Aminothiophene recrystallization->pure_product column_chromatography->pure_product

Caption: General post-synthesis workup workflow for 2-aminothiophenes.

troubleshooting_logic start Impure Product check_tlc Analyze by TLC start->check_tlc sulfur Yellow Impurity (Likely Sulfur) check_tlc->sulfur Yes starting_materials Spots Matching Starting Materials check_tlc->starting_materials Yes other_impurities Other Impurities check_tlc->other_impurities Yes recrystallize Recrystallize sulfur->recrystallize column Column Chromatography starting_materials->column other_impurities->recrystallize other_impurities->column

Caption: Troubleshooting logic for selecting a purification method.

References

Validation & Comparative

A Comparative Analysis of Thiophene Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene and its derivatives are fundamental building blocks in the development of pharmaceuticals and advanced materials. The selection of an appropriate synthetic strategy is paramount to achieving desired substitution patterns, yields, and overall efficiency. This guide provides a comparative analysis of several key methods for thiophene synthesis, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers in making informed decisions for their synthetic endeavors.

Classical Thiophene Synthesis Methods

Four classical methods have long been the cornerstones of thiophene synthesis: the Paal-Knorr, Gewald, Hinsberg, and Fiesselmann syntheses. These methods are valued for their reliability and ability to construct the thiophene ring from acyclic precursors.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a widely used method that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[1][2][3] This method is versatile and can be used to synthesize a variety of substituted thiophenes.[4]

Gewald Aminothiophene Synthesis

The Gewald synthesis is a multicomponent reaction that provides a direct route to 2-aminothiophenes.[5] This one-pot condensation involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5] The reaction is known for its high functional group tolerance and is a cornerstone for the synthesis of this important class of thiophenes.[6]

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate under basic conditions.[7] This method typically yields 3,4-disubstituted thiophene-2,5-dicarboxylic acid derivatives after hydrolysis.[7]

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[8] It involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[8]

Modern Catalytic Methods for Thiophene Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of thiophenes, offering milder reaction conditions and broader substrate scope.

Copper-Catalyzed Synthesis from Dienes and Potassium Sulfide

An efficient method for the synthesis of variously substituted thiophenes involves the copper-catalyzed tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes. This approach allows for the construction of di-, tri-, and tetrasubstituted thiophenes under mild conditions with excellent yields.

Rhodium-Catalyzed Synthesis from 1,2,3-Thiadiazoles and Alkynes

A highly efficient and regioselective synthesis of multisubstituted thiophenes can be achieved through the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkynes.[9] This method proceeds via a rhodium thiavinyl carbene intermediate and offers a modular approach to complex thiophene structures.[9]

Quantitative Comparison of Thiophene Synthesis Methods

The following table summarizes key quantitative data for the discussed thiophene synthesis methods, providing a basis for comparison of their performance.

MethodStarting MaterialsReagents/CatalystTemperature (°C)Reaction TimeYield (%)
Paal-Knorr 1,4-Dicarbonyl compoundLawesson's Reagent150 (Microwave)10-20 minNot specified
Gewald Ketone, α-Cyanoester, SulfurMorpholine502 h60-90[6]
Hinsberg 1,2-Dicarbonyl compound, Diethyl thiodiacetateBaseNot specifiedNot specifiedNot specified
Fiesselmann α,β-Acetylenic ester, Thioglycolic acid derivativeBaseNot specifiedNot specifiedNot specified
Copper-Catalyzed 1,4-Diiodo-1,3-diene, K₂SCuI140Not specifiedUp to 99
Rhodium-Catalyzed 1,2,3-Thiadiazole, Alkyne[Rh(COD)Cl]₂, DPPFReduced Temp.Not specifiedHigh

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of Substituted Thiophenes

This protocol is adapted from a procedure utilizing microwave irradiation to accelerate the reaction.

  • Reaction Setup: In a microwave process vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (243 mg, 0.6 mmol).

  • Solvent Addition: Add toluene (5 mL) and a magnetic stir bar to the vial.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vial in a microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure substituted thiophene.

Protocol 2: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [6]

  • Reaction Setup: To a mixture of cyclohexanone (10.0 g, 0.102 mol), ethyl cyanoacetate (11.5 g, 0.102 mol), and elemental sulfur (3.27 g, 0.102 g-atom) in 50 mL of ethanol, add morpholine (8.9 g, 0.102 mol) dropwise with stirring.[6]

  • Heating: Heat the reaction mixture at 50°C for 2 hours.[6]

  • Isolation: After cooling to room temperature, collect the precipitated product by filtration, wash with cold ethanol, and dry to afford the desired 2-aminothiophene.[6]

Protocol 3: Copper-Catalyzed Synthesis of Substituted Thiophenes

  • Reaction Setup: In a reaction vessel, combine the 1,4-diiodo-1,3-diene, potassium sulfide, and CuI catalyst in acetonitrile.

  • Heating: Heat the reaction mixture to 140°C.

  • Work-up and Purification: After the reaction is complete, as monitored by TLC, cool the mixture and perform a standard aqueous work-up. The crude product is then purified by column chromatography.

Protocol 4: Rhodium-Catalyzed Synthesis of Multisubstituted Thiophenes [9]

  • Reaction Setup: In a glovebox, combine the 1,2,3-thiadiazole, alkyne, [Rh(COD)Cl]₂ catalyst, and DPPF ligand in a suitable anhydrous solvent.

  • Reaction Conditions: Stir the reaction mixture at a reduced temperature until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the highly substituted thiophene.

Visualizing Reaction Pathways

Paal-Knorr Synthesis Mechanism

The Paal-Knorr synthesis proceeds through the thionation of the 1,4-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic thiophene ring.

Paal_Knorr_Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Thionation Thionation 1,4-Dicarbonyl->Thionation Sulfurizing Agent Cyclization Cyclization Thionation->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiophene Thiophene Dehydration->Thiophene Gewald_Synthesis_Workflow Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur One-Pot_Reaction Base-catalyzed Condensation & Cyclization Reactants->One-Pot_Reaction Isolation Isolation One-Pot_Reaction->Isolation 2-Aminothiophene 2-Aminothiophene Isolation->2-Aminothiophene Thiophene_Synthesis_Comparison Desired_Product Desired Thiophene Structure Classical_Methods Classical Methods (Paal-Knorr, Gewald, etc.) Desired_Product->Classical_Methods Ring Formation Modern_Methods Modern Catalytic Methods Desired_Product->Modern_Methods Functionalization Starting_Materials Availability of Starting Materials Classical_Methods->Starting_Materials Reaction_Conditions Reaction Condition Tolerance Classical_Methods->Reaction_Conditions Yield_Efficiency Yield and Efficiency Classical_Methods->Yield_Efficiency Modern_Methods->Starting_Materials Modern_Methods->Reaction_Conditions Modern_Methods->Yield_Efficiency

References

Comparative Analysis of the Biological Activity of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of a promising class of thiophene derivatives, supported by experimental data and methodological insights.

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate and its analogs represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These synthetic compounds, built upon a 2-aminothiophene scaffold, have been extensively investigated for their potential as therapeutic agents, demonstrating a range of biological effects including anticancer, anti-inflammatory, and enzyme inhibitory properties.[4][5][6] This guide provides an objective comparison of the biological performance of the lead compound and its derivatives, supported by quantitative data from various studies, detailed experimental protocols, and visualizations of relevant signaling pathways.

Comparative Biological Activity

The biological efficacy of this compound and its analogs is highly dependent on the nature and position of substituents on the thiophene ring and the 4-phenyl moiety. Structure-activity relationship (SAR) studies have revealed that modifications at these positions can significantly modulate their potency and selectivity against various biological targets.[7][8]

Anticancer and Cytostatic Activity

A significant body of research has focused on the anticancer potential of these thiophene derivatives.[4][9] Several analogs have demonstrated potent cytostatic activity against a panel of human cancer cell lines, with some showing remarkable selectivity for specific cancer types.[10][11]

Compound/AnalogCancer Cell LineActivity (IC50/EC50)Reference
Analog Series T-cell lymphoma, prostate cancer, kidney carcinoma, hepatoma cell linesHigh nanomolar range[10][11]
Thieno[2,3-d]pyrimidine derivatives MDA-MB-468 (breast cancer)Nanomolar GI50[4]
TP 5 (2,3-fused thiophene) HepG2, SMMC-7721 (liver cancer)More active than paclitaxel at 30.0 µg/mL[9]
Compound 2 (4-amino-thieno[2,3-d]pyrimidine-6-carboxylate) MCF-7 (breast cancer)IC50: 4.3 ± 0.11 µg/mL (0.013 µM)[12]
Enzyme Inhibition

The mechanism of action for many of these thiophene derivatives involves the inhibition of specific enzymes, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer and inflammation.[7][13]

Compound/AnalogTarget EnzymeActivity (IC50/% Inhibition)Reference
Phenylthiophene-based inhibitors Atypical Protein Kinase C (aPKC)Low nanomolar EC50[7][8]
Thiophene-3-carboxamide derivatives c-Jun N-terminal kinase (JNK)Potent in vitro and in-cell inhibition[13]
Methyl 3-((...))thiophene-2-carboxylate derivative Polo-like kinase 1 (PLK1)Potent and selective inhibitor[14]
Electron-rich heterocycle analogs aPKCζOptimal kinase activity requires electron-rich core[8]
Anti-inflammatory Activity

Certain 2-aminothiophene analogs have been evaluated for their anti-inflammatory properties. This activity is often linked to their ability to inhibit enzymes or signaling pathways involved in the inflammatory response.[6]

Compound/AnalogAssayActivity (IC50)Reference
Compound 1 Neutrophil respiratory burst121.47 µM[6]
Compound 5 Neutrophil respiratory burst422 µM[6]

Experimental Protocols

The biological activities summarized above were determined using a variety of established experimental methodologies. Below are detailed protocols for some of the key assays cited.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HepG2, SMMC-7721) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives or a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle-treated control cells.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase (e.g., aPKCζ, JNK), a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.

  • Inhibitor Addition: The thiophene derivatives are added to the reaction mixture at various concentrations.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive ³²P from ATP into the substrate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

NF-κB Driven-Gene Transcription Assay

This assay is used to assess the effect of compounds on the NF-κB signaling pathway, a key pathway in inflammation.

  • Cell Transfection: Cells (e.g., HEK293) are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: After transfection, the cells are pre-treated with the thiophene derivatives for a specific duration.

  • Pathway Activation: The NF-κB pathway is then activated by treating the cells with an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibitory effect of the compounds on NF-κB transcriptional activity is determined by comparing the luciferase activity in compound-treated cells to that in stimulated, untreated cells.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are often mediated through their interaction with specific cellular signaling pathways.

G cluster_0 Experimental Workflow for Biological Activity Screening Compound Thiophene Derivative InVitro In Vitro Assays (e.g., Kinase Inhibition) Compound->InVitro CellBased Cell-Based Assays (e.g., MTT, NF-κB) Compound->CellBased SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR CellBased->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for screening the biological activity of thiophene derivatives.

G cluster_1 Inhibition of aPKC-NF-κB Signaling Pathway TNF TNF-α / VEGF Receptor Receptor TNF->Receptor aPKC aPKC Receptor->aPKC IKK IKK Complex aPKC->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription (Inflammation, Permeability) Inhibitor Thiophene Analog (Inhibitor) Inhibitor->aPKC

Caption: Inhibition of the aPKC-mediated NF-κB signaling pathway by thiophene analogs.

References

Validating the Molecular Structure of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of spectroscopic methods for the structural validation of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

This document outlines the expected NMR data, details the experimental protocol for its acquisition, and presents alternative spectroscopic methods that provide complementary structural information. All quantitative data is summarized for clear comparison, and a logical workflow for the validation process is provided.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound (Molecular Formula: C₁₃H₁₃NO₂S), both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous structure confirmation.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
NH₂ (Amino)5.0 - 6.0Broad Singlet2H
C₆H₅ (Phenyl)7.2 - 7.5Multiplet5H
OCH₃ (Ester Methyl)~3.7Singlet3H
CH₃ (Thiophene Methyl)~2.3Singlet3H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C=O (Ester Carbonyl)165 - 170
C-NH₂ (Thiophene)155 - 160
C-S (Thiophene)135 - 145
C-Ph (Thiophene)130 - 140
C-CH₃ (Thiophene)120 - 130
C-COOCH₃ (Thiophene)105 - 115
C (Phenyl)125 - 130
OCH₃ (Ester Methyl)50 - 55
CH₃ (Thiophene Methyl)15 - 20

Experimental Protocol for NMR Analysis

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural validation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS (0.03% v/v) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectrum Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for ¹H NMR, often several hundred to thousands of scans).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent signal or TMS.

Comparative Analysis with Alternative Spectroscopic Methods

While NMR is the primary tool for structural elucidation, other spectroscopic techniques provide valuable, complementary information.

Table 3: Comparison of Spectroscopic Methods for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through coupling patterns.Non-destructive, provides unambiguous structural information.Requires larger sample amounts, lower sensitivity than MS.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).High sensitivity, small sample amount required.Does not provide detailed connectivity information on its own.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups (e.g., N-H, C=O, C-S).Fast, easy to use, provides a "fingerprint" of the molecule.Does not provide information on the overall molecular framework.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, MS would confirm the molecular weight (247.31 g/mol ). High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition, adding a high degree of confidence to the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of the target compound is expected to show characteristic absorption bands for the amino (N-H stretching), ester carbonyl (C=O stretching), and thiophene ring vibrations.

Logical Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Spectral Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and structural validation of the target compound.

By following this comprehensive approach, combining the detailed insights from NMR with the confirmatory data from MS and FTIR, researchers can achieve a high degree of confidence in the structural integrity of synthesized this compound, a crucial step in the advancement of drug discovery and development.

Unveiling the Most Effective Catalysts for the Gewald Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Gewald three-component reaction stands as a cornerstone for the synthesis of highly substituted 2-aminothiophenes—a scaffold of significant interest in medicinal chemistry. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and overall sustainability. This guide provides an objective comparison of various catalysts employed in the Gewald reaction, supported by experimental data to inform your selection process.

The Gewald reaction, a one-pot synthesis involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, offers a straightforward route to a diverse range of thiophene derivatives. The catalytic system employed is a critical parameter that can be tuned to optimize reaction outcomes. This guide delves into the performance of several prominent catalysts, including homogeneous and heterogeneous systems, to provide a comprehensive overview for researchers.

Comparative Performance of Catalysts in the Gewald Reaction

The efficacy of a catalyst in the Gewald reaction is typically evaluated based on reaction time, temperature, and the yield of the desired 2-aminothiophene product. The following table summarizes the performance of various catalysts under optimized conditions as reported in the literature. It is important to note that direct comparisons can be nuanced due to variations in substrates and reaction scales.

CatalystCatalyst TypeCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Substrates (Carbonyl, Nitrile)
Piperidinium BorateHomogeneous20Ethanol/Water (9:1)10025 min96Cyclohexanone, Malononitrile[1]
L-ProlineHomogeneous10DMF60-up to 84Various ketones/aldehydes, Malononitrile/Cyanoacetate[2]
Sodium Aluminate (NaAlO₂)Heterogeneous5Ethanol606 h91Cyclohexanone, Malononitrile[3]
Zinc Oxide (ZnO)Heterogeneous5Solvent-free1006 h27-70Various ketones/aldehydes, Malononitrile[4][5]
Cs-containing ZeolitesHeterogeneous----High activityCyclic ketones, Malononitrile[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized experimental protocols for the Gewald reaction using the discussed catalysts.

General Procedure using Piperidinium Borate Catalyst[1]

A mixture of the ketone (1.0 eq.), active methylene nitrile (1.0 eq.), elemental sulfur (1.0 eq.), and piperidinium borate (20 mol%) in a 9:1 mixture of ethanol and water is stirred and heated at 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction.

General Procedure using L-Proline Catalyst[2]

To a solution of the carbonyl compound (1.0 eq.) and the active methylene compound (1.0 eq.) in dimethylformamide (DMF), elemental sulfur (1.1 eq.) and L-proline (10 mol%) are added. The reaction mixture is stirred at 60 °C. After completion of the reaction (monitored by TLC), the mixture is poured into ice-water, and the precipitated product is filtered, washed with water, and dried.

General Procedure using Sodium Aluminate (NaAlO₂) Catalyst[3]

A mixture of the ketone (1.0 eq.), malononitrile (1.0 eq.), elemental sulfur (1.1 eq.), and sodium aluminate (5 mol%) in anhydrous ethanol is stirred at 60 °C for 6 hours. After completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified.

General Procedure using Zinc Oxide (ZnO) Catalyst[4][5]

A mixture of the carbonyl compound (1.0 eq.), malononitrile (1.0 eq.), elemental sulfur (1.2 eq.), and ZnO (5 mol%) is heated at 100 °C under solvent-free conditions for 6 hours. The reaction mixture is then cooled, and the product is extracted with a suitable solvent, followed by purification.

Visualizing the Workflow

To better understand the experimental process, a generalized workflow for the Gewald reaction is presented below using a Graphviz diagram. This diagram illustrates the key stages from reactant mixing to product isolation.

Gewald_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants Carbonyl Compound Active Methylene Nitrile Elemental Sulfur Mixing Mixing in Solvent (or Solvent-free) Reactants->Mixing Catalyst Catalyst Catalyst->Mixing Heating Heating & Stirring Mixing->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Isolation Product Isolation (Filtration/Extraction) Monitoring->Isolation Reaction Complete Purification Purification (Recrystallization/Chromatography) Isolation->Purification Product 2-Aminothiophene Product Purification->Product

A generalized experimental workflow for the Gewald reaction.

References

2-Aminothiophene Derivatives as Kinase Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-aminothiophene derivatives as potent kinase inhibitors, with a focus on their structure-activity relationships (SAR) as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and further research in this promising area of medicinal chemistry.

The 2-aminothiophene scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] Its versatility allows for a wide range of chemical modifications, making it an attractive starting point for the development of targeted therapies. In recent years, significant research has focused on the development of 2-aminothiophene derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[2] This guide will compare the SAR of two distinct series of 2-aminothiophene derivatives targeting EGFR and PI3K, two key kinases in cancer progression.

Targeting the Epidermal Growth Factor Receptor (EGFR)

A series of 2-aminothiophene derivatives have been investigated as inhibitors of both wild-type (WT) and mutant forms of EGFR. The following table summarizes the inhibitory activities of selected compounds against the EGFR L858R/T790M (LR/TM) double mutant, a clinically relevant mutation that confers resistance to first-generation EGFR inhibitors.

Compound IDR GroupEGFR IC50 (µM) [LR/TM]
1 H>10
2 2,6-difluorophenyl0.59
3 3-hydroxyphenyl0.81
4 2,6-difluoro-3-hydroxyphenyl0.10
5 2-fluoro-3-hydroxyphenyl1.5
6 2,6-dimethylphenyl5.1

Data extracted from a study on inactive-conformation binding EGFR inhibitors.[3][4]

The SAR for this series reveals several key insights:

  • Aromatic Substitution is Crucial: The unsubstituted compound 1 shows no significant activity, highlighting the necessity of a substituent at the R position for EGFR inhibition.

  • Fluorine Substitution Enhances Potency: The introduction of fluorine atoms on the phenyl ring generally leads to increased potency. The 2,6-difluoro substitution in compound 2 results in a significant improvement in activity compared to the unsubstituted analog.

  • Hydroxyl Group Placement Matters: A hydroxyl group at the meta-position of the phenyl ring, as in compound 3 , contributes to inhibitory activity.

  • Combination of Substituents: The most potent compound in this series, 4 , combines the beneficial 2,6-difluoro and 3-hydroxy substitutions, demonstrating a synergistic effect on inhibitory activity.

  • Steric Hindrance can be Detrimental: The presence of bulky methyl groups in compound 6 leads to a decrease in activity compared to the fluoro-substituted analogs, suggesting that steric hindrance in the kinase's binding pocket may be a limiting factor.

EGFR_SAR cluster_scaffold 2-Aminothiophene Scaffold cluster_r_group R Group Substitution cluster_aromatic_mods Aromatic Modifications Scaffold Core Structure Aromatic Aromatic Substituent (Essential for Activity) Scaffold->Aromatic Substitution at R Unsubstituted Unsubstituted (H) (Inactive) Fluorination Fluorination (Increases Potency) Aromatic->Fluorination Hydroxylation Hydroxylation (meta) (Contributes to Activity) Aromatic->Hydroxylation StericHindrance Bulky Groups (e.g., Methyl) (Decreases Potency) Aromatic->StericHindrance Combination Combined Fluoro & Hydroxy (Synergistic Effect) Fluorination->Combination Hydroxylation->Combination

Targeting Phosphoinositide 3-Kinase (PI3K)

Another promising avenue for 2-aminothiophene derivatives is the inhibition of PI3K, a key enzyme in a signaling pathway frequently overactivated in cancer. A series of thieno[2,3-d]pyrimidine derivatives, which are derived from 2-aminothiophenes, have been evaluated for their inhibitory activity against PI3Kα.

Compound IDR GroupPI3Kα IC50 (µM)mTOR IC50 (µM)A549 Cell Line IC50 (µM)
7a 4-methoxyphenyl9.47>5011.30
7b 4-chlorophenyl15.21>5018.45
7c 4-fluorophenyl12.83>5015.21
7d 4-methylphenyl10.15>5013.88
7e 2,4-dichlorophenyl>50>50>50

Data extracted from a study on thienopyrimidine derivatives as PI3Kα inhibitors.[5]

The SAR for this series of PI3K inhibitors indicates that:

  • Substituents on the Phenyl Ring Influence Activity: The nature and position of the substituent on the 2-aryl group of the thieno[2,3-d]pyrimidine core play a significant role in the inhibitory activity.

  • Electron-Donating Groups are Favorable: The presence of an electron-donating methoxy group at the para-position in compound 7a results in the most potent PI3Kα inhibition in this series.

  • Halogen Substitution: Halogen substitution at the para-position (compounds 7b and 7c ) is tolerated but results in slightly lower potency compared to the methoxy analog.

  • Steric Bulk can be Detrimental: The introduction of a second chloro group at the ortho-position in compound 7e leads to a complete loss of activity, likely due to steric clashes within the enzyme's active site.

PI3K_SAR cluster_scaffold Thieno[2,3-d]pyrimidine Scaffold cluster_r_group 2-Aryl Substitution cluster_substituents Substituent Effects Scaffold Core Structure Aryl Substituted Phenyl Ring Scaffold->Aryl Substitution at C2 EDG Electron-Donating (p-OCH3) (Most Potent) Aryl->EDG Halogen Halogen (p-Cl, p-F) (Tolerated) Aryl->Halogen StericBulk Bulky/Ortho-Substitution (Loss of Activity) Aryl->StericBulk

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, PI3Kα)

  • Test compounds dissolved in DMSO

  • Kinase buffer (specific composition depends on the kinase)

  • ATP (Adenosine 5'-triphosphate)

  • Substrate (specific for the kinase)

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase buffer.

  • Kinase Reaction Setup: To the wells of a 96-well plate, add the diluted test compound or vehicle (DMSO control).

  • Add a solution containing the kinase enzyme and its specific substrate.

  • Initiate Kinase Reaction: Start the reaction by adding a solution of ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the 2-aminothiophene derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 values.

Signaling Pathway Overview

The following diagram illustrates the simplified signaling pathways involving EGFR and PI3K, highlighting where the 2-aminothiophene derivatives exert their inhibitory effects.

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_PI3K PI3K Pathway EGF Growth Factor (EGF) EGFR EGFR RAS RAS RAF RAF MEK MEK ERK ERK Proliferation_EGFR Cell Proliferation, Survival Inhibitor_EGFR 2-Aminothiophene Derivatives RTK Receptor Tyrosine Kinase PI3K PI3K PIP2 PIP2 PIP3 PIP3 AKT AKT mTOR mTOR Proliferation_PI3K Cell Growth, Survival Inhibitor_PI3K 2-Aminothiophene Derivatives

References

A Comparative Guide to Purity Assessment of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. The purity of this compound is critical in drug discovery and development, where impurities can influence biological activity, toxicity, and overall safety of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents comparative data in a structured format, and includes a visual workflow to aid in the selection of the most appropriate analytical methodology.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed for its wide applicability in pharmaceutical analysis.

Potential Impurities

During the synthesis of this compound, several impurities may arise from starting materials, intermediates, by-products, or degradation. Based on the common Gewald synthesis of 2-aminothiophenes, potential impurities could include:

  • Impurity A: Unreacted starting materials (e.g., a methyl ketone derivative and methyl cyanoacetate).

  • Impurity B: Intermediates from the Knoevenagel condensation.

  • Impurity C: By-products from side reactions, such as the formation of isomers.

  • Impurity D: Degradation products formed during synthesis or storage.

Quantitative Data Summary: HPLC

The following table summarizes representative data from an RP-HPLC analysis of a batch of this compound.

CompoundRetention Time (min)Peak Area% Area
Impurity A (Starting Material 1)3.215,0000.5
Impurity B (Intermediate)4.824,0000.8
This compound 10.5 2,910,000 97.0
Impurity C (Isomer)12.130,0001.0
Impurity D (Degradant)15.321,0000.7

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, alternative techniques can offer orthogonal information and may be advantageous in specific scenarios.

Analytical MethodPrinciplePrimary Use Case for Purity AssessmentAdvantagesLimitations
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under an electric field.[2]Analysis of charged impurities and confirmation of purity for polar compounds.High separation efficiency, minimal sample and solvent consumption, can be used in non-aqueous conditions to prevent hydrolysis.[2]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging.[3]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1]An absolute purity determination without the need for a specific reference standard of the analyte.[4]A primary analytical method, provides structural information, and is non-destructive.[4]Lower sensitivity than chromatographic methods, requires a certified internal standard, and potential for signal overlap in complex mixtures.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.[5]Identification and quantification of volatile impurities and residual solvents.High sensitivity and specificity for volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile compounds like the target analyte without derivatization, which can introduce variability.
Thin-Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material.Rapid screening for the presence of impurities and monitoring reaction progress.Simple, rapid, and inexpensive.Lower resolution and sensitivity compared to HPLC, and quantification is less precise.[6]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantification of this compound and the separation of its potential process-related impurities.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

Capillary Electrophoresis (CE)
  • Instrumentation: A capillary electrophoresis system with a UV-Vis detector.

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte: 25 mM sodium phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of 0.1 mg/mL.

Quantitative NMR (qNMR)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).

  • Parameters: A sufficient relaxation delay (D1) should be used to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1).

  • Data Processing: The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Workflow and Decision Making

The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Purity Assessment Strategy cluster_1 Impurity Characterization Start Sample of Methyl 2-amino-5-methyl-4- phenylthiophene-3-carboxylate Initial_Screening Initial Purity Screen by HPLC Start->Initial_Screening Decision1 Purity > 99% and no significant impurities? Initial_Screening->Decision1 Release Release for further use Decision1->Release Yes Further_Investigation Further Investigation Required Decision1->Further_Investigation No Identify_Impurities Identify and Characterize Impurities Further_Investigation->Identify_Impurities CE_Analysis CE for Polar/ Charged Impurities Identify_Impurities->CE_Analysis qNMR_Analysis qNMR for Absolute Purity and Structural Confirmation Identify_Impurities->qNMR_Analysis GCMS_Analysis GC-MS for Volatile Impurities/Residual Solvents Identify_Impurities->GCMS_Analysis Final_Purity Determine Final Purity Profile CE_Analysis->Final_Purity qNMR_Analysis->Final_Purity GCMS_Analysis->Final_Purity

Purity Assessment Workflow

Conclusion

For the routine purity assessment of this compound, a validated RP-HPLC method offers a robust, sensitive, and reliable approach. However, for comprehensive characterization and in cases where orthogonal verification is necessary, techniques such as Capillary Electrophoresis and Quantitative NMR provide valuable complementary data. The choice of methodology should be guided by the specific analytical needs, the nature of the potential impurities, and the stage of drug development.

References

A Spectroscopic Showdown: Thiophene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, sulfur-containing ring systems are of paramount importance, forming the backbone of numerous pharmaceuticals and functional materials. Thiophene (C₄H₄S), an aromatic five-membered heterocycle, is a well-studied and ubiquitous building block. However, its less common, non-aromatic isomers, 2H-thiopyran and 4H-thiopyran (C₅H₆S), offer distinct structural and electronic properties that are increasingly being explored in medicinal and materials chemistry. A thorough understanding of the spectroscopic differences between these isomers is crucial for their unambiguous identification and for predicting their chemical behavior. This guide provides a detailed spectroscopic comparison of thiophene, 2H-thiopyran, and 4H-thiopyran, supported by experimental data and protocols.

Structural and Electronic Differences at a Glance

Thiophene's aromaticity, arising from the delocalization of six π-electrons, renders it a planar and relatively stable molecule. In contrast, 2H-thiopyran and 4H-thiopyran are non-aromatic, six-membered rings containing a sulfur atom and two double bonds. The position of the sp³-hybridized carbon atom distinguishes the two isomers, leading to subtle but significant differences in their spectroscopic signatures.

isomers Structural Comparison of Thiophene Isomers thiophene Thiophene thiopyran_2h 2H-Thiopyran thiopyran_4h 4H-Thiopyran

Caption: Structures of thiophene, 2H-thiopyran, and 4H-thiopyran.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for thiophene and its isomers. It is important to note that while extensive data is available for the parent thiophene molecule, the data for the parent 2H- and 4H-thiopyrans are less common in the literature. Therefore, some of the data presented for the thiopyran isomers are based on studies of their simple derivatives and may serve as close approximations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic environment of protons and carbon atoms within a molecule. The aromatic nature of thiophene results in deshielded protons and carbons compared to its non-aromatic isomers.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Thiophene 7.33 (H-2, H-5), 7.12 (H-3, H-4)[1]125.2 (C-2, C-5), 126.9 (C-3, C-4)
2H-Thiopyran Data for 2H-Thiopyran-2-one: 7.21 (H-6), 6.25 (H-3), 6.15 (H-4), 5.95 (H-5)Data for 2H-Thiopyran-2-one: 163.1 (C=O), 143.2 (C-6), 131.5 (C-4), 125.8 (C-5), 122.3 (C-3)[2]
4H-Thiopyran Data for Tetrahydro-4H-thiopyran-4-one: 2.90-3.00 (m, 4H), 2.75-2.85 (m, 4H)[3]Data for 4H-Thiopyran-4-one: 181.9 (C=O), 132.8 (C-2, C-6), 129.5 (C-3, C-5)[4]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule. The C=C stretching frequencies in the thiopyrans are distinct from the aromatic ring vibrations of thiophene.

Table 2: Key Infrared Absorption Bands (cm⁻¹)

CompoundC-H StretchingC=C StretchingC-S Stretching
Thiophene ~3070 (aromatic)[5]~1500, ~1400 (aromatic ring)[5]~700[5]
2H-Thiopyran ~3050-3000 (vinylic)~1650-1600Not well-defined
4H-Thiopyran ~3050-3000 (vinylic)~1650-1600Not well-defined
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The conjugated π-system in thiophene results in a characteristic absorption maximum.

Table 3: UV-Visible Absorption Data

Compoundλmax (nm)Solvent
Thiophene 231[6]Hexane
2H-Thiopyran Not readily available for parent-
4H-Thiopyran Not readily available for parent-
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. The molecular ion peak confirms the isomeric relationship between the thiopyrans and thiophene (after accounting for the different number of hydrogen atoms).

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (m/z)Key Fragment Ions (m/z)
Thiophene C₄H₄S84.1484[7]58, 45, 39[7]
2H-Thiopyran C₅H₆S98.1698Not readily available for parent
4H-Thiopyran C₅H₆S98.1698[8]Not readily available for parent

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two clean potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Sample Preparation (Solid): Grind a small amount of the solid sample with anhydrous KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the salt plates or KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) to an absorbance value between 0.1 and 1.0 at the λmax.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Data Acquisition: Rinse the cuvette with the sample solution, then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like thiophene and its isomers, Electron Ionization (EI) is a common technique.

  • Data Acquisition: Acquire the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge (m/z) ratio.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between thiophene, 2H-thiopyran, and 4H-thiopyran using the spectroscopic techniques discussed.

G Workflow for Spectroscopic Differentiation of Thiophene Isomers cluster_0 Workflow for Spectroscopic Differentiation of Thiophene Isomers start Unknown Sample (C₄H₄S or C₅H₆S) ms Mass Spectrometry start->ms Determine Molecular Formula nmr ¹H and ¹³C NMR ms->nmr m/z = 98 thiophene Identified as Thiophene ms->thiophene m/z = 84 ir IR Spectroscopy nmr->ir Aromatic signals? thiopyran Identified as a Thiopyran nmr->thiopyran No aromatic signals uv UV-Vis Spectroscopy ir->uv Confirm functional groups uv->thiophene λmax ≈ 231 nm nmr_detail Distinguish 2H vs 4H by signal pattern (requires reference data or advanced NMR) thiopyran->nmr_detail Analyze vinyl and methylene signals thiopyran_2h Identified as 2H-Thiopyran thiopyran_4h Identified as 4H-Thiopyran nmr_detail->thiopyran_2h nmr_detail->thiopyran_4h

Caption: A logical workflow for the spectroscopic identification of thiophene isomers.

References

A Comparative Guide to the In Vitro Activity of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of the first-generation kinase inhibitor Imatinib against second-generation inhibitors, Dasatinib and Nilotinib. The supporting experimental data, detailed methodologies, and pathway visualizations are intended to assist researchers in understanding the relative potency and selectivity of these compounds.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Imatinib, Dasatinib, and Nilotinib against the primary target, BCR-Abl, and a selection of other kinases. Lower IC50 values indicate greater potency. This data highlights the increased potency of second-generation inhibitors against wild-type BCR-Abl and their varied activity against other kinases, providing insight into their selectivity profiles.[1][2][3]

Kinase TargetImatinib IC50 (nM)Dasatinib IC50 (nM)Nilotinib IC50 (nM)
BCR-Abl (Wild-Type) ~25-400~1-8~13-45
c-Kit~100~1-10>1000
PDGFRα~100<1~100
PDGFRβ~100<1~100
SRC family kinases (e.g., SRC, LCK, FYN)>10,000<1>10,000
DDR1>1000<100~10-100
NQO2~1000-5000>10,000~1000-5000

Note: IC50 values are compiled from multiple in vitro studies and can vary based on experimental conditions. The data presented represents a synthesis of reported values to illustrate relative potencies.[1]

Experimental Protocols

A detailed methodology for a key experiment cited in this guide, an in vitro kinase inhibition assay, is provided below. This protocol outlines the steps to determine the IC50 value of a test compound against a specific kinase.

In Vitro Kinase Inhibition Assay Protocol (Utilizing ADP-Glo™ Technology)

This protocol describes a non-radioactive, luminescence-based assay to measure the activity of a kinase and the inhibitory potential of test compounds. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., recombinant Abl kinase)

  • Kinase substrate (specific to the kinase being tested)

  • Test compounds (e.g., Imatinib, Dasatinib, Nilotinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • ATP

    • ADP standard

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 1 µL of the serially diluted test compounds to the appropriate wells. Include wells with DMSO only as a "no inhibitor" control and wells without enzyme as a "background" control.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

    • Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase) to all wells.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection of ADP Production:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[4][5][6][7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control (DMSO) as 100% kinase activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vitro comparison of kinase inhibitors.

BCR_Abl_Signaling_Pathway BCR_Abl BCR-Abl (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_Abl->Grb2 Activates PI3K PI3K BCR_Abl->PI3K Activates STAT5 STAT5 BCR_Abl->STAT5 Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis Gene_Transcription Gene Transcription (Anti-apoptotic) STAT5->Gene_Transcription Imatinib Imatinib/Dasatinib/Nilotinib Imatinib->BCR_Abl

Caption: Simplified BCR-Abl signaling pathway and the point of inhibition.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Serial Dilutions of Inhibitors start->prepare_reagents plate_setup Add Inhibitor and Kinase/Substrate to Plate prepare_reagents->plate_setup pre_incubation Pre-incubate at Room Temperature plate_setup->pre_incubation initiate_reaction Initiate Reaction with ATP pre_incubation->initiate_reaction reaction_incubation Incubate at Room Temperature initiate_reaction->reaction_incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction_incubation->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_luminescence Measure Luminescence detect_signal->read_luminescence analyze_data Analyze Data & Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Inhibitor_Selectivity_Comparison cluster_imatinib Imatinib cluster_dasatinib Dasatinib cluster_nilotinib Nilotinib Imatinib Imatinib BCR_Abl_I BCR-Abl Imatinib->BCR_Abl_I High Potency cKit_I c-Kit Imatinib->cKit_I High Potency PDGFR_I PDGFR Imatinib->PDGFR_I High Potency Dasatinib Dasatinib BCR_Abl_D BCR-Abl Dasatinib->BCR_Abl_D Very High Potency SRC_D SRC Family Dasatinib->SRC_D High Potency cKit_D c-Kit Dasatinib->cKit_D High Potency PDGFR_D PDGFR Dasatinib->PDGFR_D High Potency Nilotinib Nilotinib BCR_Abl_N BCR-Abl Nilotinib->BCR_Abl_N Very High Potency (More Selective)

Caption: Logical relationship of inhibitor selectivity profiles.

References

A Comparative Guide to Thiophene Synthesis: Benchmarking New Protocols Against Established Gewald Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted thiophenes is a cornerstone of modern medicinal chemistry and materials science. The Gewald reaction has long been a reliable and versatile tool for this purpose. However, the continuous drive for efficiency, higher yields, and milder reaction conditions has spurred the development of novel synthetic protocols. This guide provides an objective comparison of these emerging methods against the well-established Gewald synthesis, supported by experimental data and detailed methodologies.

The Gewald reaction, a one-pot multicomponent reaction, involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes.[1][2] While effective, traditional Gewald protocols can sometimes be limited by long reaction times and the use of stoichiometric amounts of base.[2][3] This has led to the exploration of new approaches, including microwave-assisted synthesis and novel catalytic systems, as well as entirely new multicomponent strategies for constructing the thiophene ring.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of various synthetic protocols for the synthesis of substituted thiophenes, providing a direct comparison of reaction times and yields.

EntryCarbonyl CompoundActivated NitrileMethodCatalyst/BaseSolventTimeYield (%)Reference
1CyclohexanoneMalononitrileConventional HeatingMorpholineEthanol2-12 hHigh[4]
2CyclohexanoneMalononitrileMicrowavePyrrolidineDMF30 min79[5]
3ButyraldehydeMethyl cyanoacetateMicrowavePyrrolidineDMF30 min92[5]
4CyclopentanoneMalononitrileMicrowavePyrrolidineDMF30 min70[5]
5CycloheptanoneMalononitrileMicrowavePyrrolidineDMF30 min91[5]
64-NitroacetophenoneEthyl cyanoacetateMicrowave-Ethanol46 min-[6]
7CyclohexanoneMalononitrileCatalyticPiperidinium Borate (20 mol%)Ethanol/Water (9:1)20 min96[3]
8Ethyl acetoacetateMalononitrileCatalyticPiperidinium Borate (20 mol%)Ethanol/Water (9:1)-High[3]
9CyclohexanoneMalononitrileL-Proline CatalyzedL-Proline (10 mol%)DMF-up to 84[7]

Table 1: Comparison of Gewald and Modified Gewald Reaction Conditions and Yields. This table highlights the significant reduction in reaction time and often improved yields achieved with microwave assistance and catalytic modifications compared to conventional heating methods for the Gewald reaction.

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Method | Catalyst/Promoter | Solvent | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | β-oxodithioester | Dialkyl acetylenedicarboxylate | - | [3+2] Cycloaddition/Annulation | DMAP | DCM | 3-5 min | High |[8] | | 2 | α-haloketone | Isocyanide | β-ketodithioester | One-pot multicomponent | - | Water | - | - |[8] |

Table 2: Performance of Novel Multicomponent Thiophene Synthesis Protocols. This table showcases emerging multicomponent reactions that offer rapid and high-yielding alternatives to the Gewald synthesis for specific classes of substituted thiophenes.

Experimental Protocols

Established Method: Gewald Reaction (Conventional Heating)

This protocol outlines a typical one-pot synthesis of 2-aminothiophenes using an amine base.[4]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Amine base (e.g., morpholine) (1.0 equiv)

  • Ethanol

Procedure:

  • To a round-bottom flask, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and ethanol.

  • Add the amine base to the mixture.

  • Heat the reaction mixture with stirring at 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-water, stir, and collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Newer Protocol: Microwave-Assisted Gewald Reaction

This protocol utilizes microwave irradiation to accelerate the Gewald reaction.[9][10]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine) (1.0 mmol)

  • Solvent (e.g., DMF or ethanol) (3 mL)

Procedure:

  • In a microwave reaction vial, combine the aldehyde or ketone, active methylene nitrile, elemental sulfur, and base.

  • Add the solvent and seal the vial.

  • Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 50-120°C) for a specified time (e.g., 30-48 minutes).

  • After cooling, transfer the reaction mixture to a separatory funnel with ethyl acetate and wash with water and brine.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by chromatography if necessary.

Emerging Protocol: DMAP-Promoted [3+2] Cycloaddition/Annulation

This novel, rapid protocol synthesizes highly functionalized thiophenes.[8]

Materials:

  • β-oxodithioester

  • Dialkyl acetylenedicarboxylate

  • 4-dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of β-oxodithioester in DCM at room temperature, add dialkyl acetylenedicarboxylate and DMAP.

  • Stir the reaction mixture for 3-5 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of these synthetic strategies, the following diagrams are provided in the DOT language for Graphviz.

Gewald_Reaction_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Sulfur_Addition Sulfur Addition & Cyclization Ketone Ketone/ Aldehyde Intermediate1 α,β-Unsaturated Nitrile Ketone->Intermediate1 Base Nitrile Activated Nitrile Nitrile->Intermediate1 Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 Base Sulfur Elemental Sulfur (S8) Sulfur->Intermediate2 Thiophene 2-Aminothiophene Intermediate2->Thiophene Intramolecular Cyclization

Caption: Mechanism of the Gewald Reaction.

Microwave_Gewald_Workflow Start Combine Reactants: Ketone/Aldehyde, Activated Nitrile, Sulfur, Base, Solvent Microwave Microwave Irradiation (50-120°C, 30-48 min) Start->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Purification (Chromatography) Workup->Purification Product Substituted 2-Aminothiophene Purification->Product

Caption: Workflow for Microwave-Assisted Gewald Synthesis.

DMAP_Thiophene_Synthesis Reactants Combine: β-oxodithioester, Dialkyl acetylenedicarboxylate, DMAP in DCM Reaction Stir at Room Temperature (3-5 min) Reactants->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Highly Functionalized Thiophene Purification->Product

Caption: Workflow for DMAP-Promoted Thiophene Synthesis.

Conclusion

The Gewald reaction remains a powerful and reliable method for the synthesis of 2-aminothiophenes. However, modern advancements, particularly the use of microwave irradiation and novel catalytic systems, offer significant improvements in terms of reaction times and, in some cases, yields. For specific classes of polysubstituted thiophenes, newly developed multicomponent reactions present highly efficient and rapid alternatives. The choice of synthetic protocol will ultimately depend on the specific target molecule, available resources, and desired process efficiency. This guide provides a starting point for researchers to make informed decisions when selecting the most appropriate method for their synthetic needs.

References

A Researcher's Guide to Cross-Validation of Analytical Data for Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of novel thiophene compounds is paramount. This guide provides a comparative overview of key analytical techniques, detailing experimental protocols for their validation and presenting a framework for the cross-validation of the generated data. By ensuring the accuracy, precision, and reliability of analytical results, researchers can confidently advance promising thiophene derivatives through the drug discovery and development pipeline.

This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, providing a robust framework for data integrity.[1][2][3][4][5]

Comparative Analysis of Key Analytical Techniques

The structural elucidation and quantification of novel thiophene compounds rely on a suite of analytical techniques. The choice of method depends on the specific analytical goal, whether it is qualitative identification, impurity profiling, or precise quantification. Below is a comparative summary of the most commonly employed techniques.

Analytical Technique Principle Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed information on molecular structure, including the chemical environment of protons and carbons, and their connectivity.[6][7]Unambiguous structure determination. Non-destructive. Provides information on stereochemistry.Relatively low sensitivity compared to MS. Requires higher sample concentrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[8][9][10][11]Identification of functional groups present in the molecule.Fast and simple to perform. Non-destructive. Provides a unique "fingerprint" for a compound.Limited information on the overall molecular structure. Not suitable for complex mixtures.
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with very high accuracy.[12][13][14]Provides the exact molecular weight, allowing for the determination of the elemental composition.[13][14]Extremely high sensitivity and specificity. Can be coupled with chromatographic techniques for mixture analysis.Does not provide information on the connectivity of atoms. Isomer differentiation can be challenging without fragmentation analysis.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Quantification of the main compound and impurities. Determination of purity.Wide applicability to a range of compounds. High precision and accuracy for quantification.Resolution can be a challenge for complex mixtures. Mobile phase selection can be complex.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components of a mixture in a gaseous mobile phase, followed by mass spectrometric detection.Identification and quantification of volatile and semi-volatile compounds.Excellent separation efficiency for volatile compounds. High sensitivity and specificity of MS detection.Limited to thermally stable and volatile compounds; derivatization may be required for some thiophenes.

Experimental Protocols for Method Validation

The validation of analytical methods is a critical step to ensure the reliability of the data. The following protocols are based on the ICH Q2(R1) guidelines and can be adapted for the specific novel thiophene compound and the chosen analytical technique.[1][2][3][4][5]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of the novel thiophene compound.

    • Analyze a mixture of the novel thiophene compound with known related substances or potential impurities.

    • For chromatographic methods, demonstrate baseline resolution between the analyte and all potential interfering peaks. For spectroscopic methods, demonstrate that the signal from the analyte is not affected by the presence of other components.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five standard solutions of the novel thiophene compound at different concentrations, spanning the expected working range.

    • Analyze each standard solution in triplicate.

    • Plot the mean response versus the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be close to 1 (typically >0.99). The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples of a known concentration (e.g., by spiking a blank matrix with a known amount of the novel thiophene compound) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each sample in triplicate.

    • Calculate the percentage recovery for each sample. The mean recovery should be within an acceptable range (e.g., 98-102%).

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for each set of measurements. The RSD should be within acceptable limits (e.g., <2%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The concentration at which the signal-to-noise ratio is approximately 3:1 is generally accepted as the LOD.

    • The concentration at which the signal-to-noise ratio is approximately 10:1 is generally accepted as the LOQ.

Data Presentation for Cross-Validation

A clear and concise presentation of the cross-validation data is crucial for easy comparison. The following tables provide a template for summarizing the performance characteristics of different analytical methods for a hypothetical novel thiophene compound.

Table 1: Comparison of Performance Characteristics for Quantification Methods

Validation Parameter HPLC-UV GC-MS Acceptance Criteria
Linearity (r²) > 0.999> 0.998> 0.995
Range (µg/mL) 1 - 1000.1 - 20Dependent on application
Accuracy (% Recovery) 99.5 ± 1.2%101.2 ± 2.5%98.0 - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 1.5%< 2.0%
- Intermediate Precision< 1.5%< 2.0%< 3.0%
LOD (µg/mL) 0.10.01Reportable
LOQ (µg/mL) 0.30.03Reportable

Table 2: Summary of Spectroscopic Data for Structural Elucidation

Technique Compound ID Key Data Points Interpretation
¹H NMR Thiophene-Aδ 7.8 (d, 1H), 7.2 (t, 1H), 3.5 (s, 3H)Confirms presence of substituted thiophene ring and a methoxy group.
¹³C NMR Thiophene-Aδ 165.2, 140.1, 128.5, 125.4, 55.3Confirms carbonyl carbon, aromatic carbons, and methoxy carbon.
FT-IR Thiophene-A1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)Confirms presence of ester functional group.
HRMS Thiophene-Am/z [M+H]⁺ calculated: 211.0429, found: 211.0425Confirms elemental composition of C₁₀H₉O₂S.

Visualizing Workflows and Pathways

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, ensuring that both methods provide equivalent results.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC) cluster_method2 Method 2 (e.g., GC-MS) cluster_crossval Cross-Validation Study M1_Val Full Method Validation M1_SOP Standard Operating Procedure (SOP) M1_Val->M1_SOP Analyze_M1 Analyze with Method 1 M1_SOP->Analyze_M1 M2_Val Full Method Validation M2_SOP Standard Operating Procedure (SOP) M2_Val->M2_SOP Analyze_M2 Analyze with Method 2 M2_SOP->Analyze_M2 Samples Select Representative Thiophene Samples Samples->Analyze_M1 Samples->Analyze_M2 Compare Compare Results (e.g., Bland-Altman plot, t-test) Analyze_M1->Compare Analyze_M2->Compare Report Cross-Validation Report Compare->Report

Cross-Validation Workflow Diagram
Signaling Pathways of Anticancer Thiophene Compounds

Many novel thiophene derivatives exhibit promising anticancer activity by targeting specific signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies.

Wnt/β-catenin Signaling Pathway

Aberrant Wnt/β-catenin signaling is a hallmark of many cancers. Some thiophene compounds have been shown to modulate this pathway.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Nucleus Nucleus Thiophene Novel Thiophene Compound Thiophene->beta_catenin Inhibits Accumulation

Wnt/β-catenin Signaling Pathway

β-Tubulin Polymerization Pathway

The cytoskeleton, particularly microtubules formed from β-tubulin polymerization, is a key target for many anticancer drugs. Thiophene derivatives have been developed as tubulin polymerization inhibitors.

Tubulin_Pathway Tubulin_dimer α/β-Tubulin Dimer Protofilament Protofilament Tubulin_dimer->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Tubulin_dimer Depolymerization Apoptosis Apoptosis Microtubule->Apoptosis Disruption leads to Thiophene Novel Thiophene Compound Thiophene->Tubulin_dimer Binds to Colchicine Site Thiophene->Protofilament Inhibits Polymerization

β-Tubulin Polymerization Pathway

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.